4-Methyl-1H-indole-7-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8(10(12)13)9-7(6)4-5-11-9/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZYFXYTLSGMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CNC2=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595932 | |
| Record name | 4-Methyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-83-6 | |
| Record name | 4-Methyl-1H-indole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 4-Methyl-1H-indole-7-carboxylic acid
Executive Summary
4-Methyl-1H-indole-7-carboxylic acid (CAS: 289483-83-6 ) is a specialized heterocyclic building block utilized in the design of kinase inhibitors, GPCR ligands, and antiviral agents. Distinguished by its 4,7-disubstitution pattern, this scaffold offers a unique geometric vector for drug design: the 7-carboxyl group serves as a critical polar anchor (often forming salt bridges with lysine or arginine residues), while the 4-methyl group provides a hydrophobic probe capable of occupying sterically restricted pockets (e.g., the gatekeeper region in kinases).
This guide synthesizes the physicochemical properties, synthetic accessibility, and medicinal chemistry applications of this compound, providing a roadmap for its integration into lead optimization campaigns.
Molecular Architecture & Physicochemical Profile
The compound features an indole core functionalized at the distal positions of the benzene ring. This specific substitution pattern creates an amphiphilic topology essential for binding affinity in complex active sites.
Key Identifiers & Properties
| Property | Data | Note |
| IUPAC Name | 4-Methyl-1H-indole-7-carboxylic acid | |
| CAS Number | 289483-83-6 | Confirmed availability |
| Formula | C₁₀H₉NO₂ | |
| Molecular Weight | 175.18 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO (>50 mg/mL), Methanol; Low in water | Requires basic pH for aqueous solubility |
Computed Physicochemical Descriptors
| Descriptor | Value | Significance in Drug Design |
| cLogP | ~2.17 | Optimal lipophilicity for oral bioavailability (Rule of 5 compliant). |
| TPSA | 53.09 Ų | Indicates good membrane permeability potential. |
| pKa (Acid) | ~4.2 - 4.8 | The 7-COOH is comparable to benzoic acid; exists as carboxylate at physiological pH. |
| pKa (Indole NH) | ~16.5 | Weakly acidic; acts as H-bond donor. |
| H-Bond Donors | 2 | Indole NH + Carboxylic OH. |
| H-Bond Acceptors | 1 | Carboxyl Carbonyl (COO⁻ increases this to 2). |
Synthetic Pathways[3][4]
Direct synthesis of 4,7-disubstituted indoles via classical Fischer Indole Synthesis often suffers from poor regioselectivity. Modern medicinal chemistry relies on modular cross-coupling approaches to ensure isomeric purity.
Recommended Route: Modular Suzuki-Miyaura Coupling
The most robust protocol utilizes Methyl 4-bromo-1H-indole-7-carboxylate (CAS: 1224724-39-3) as a divergent intermediate. This allows the 4-methyl group to be installed via palladium-catalyzed coupling, followed by ester hydrolysis. This method prevents the formation of regioisomers common in cyclization strategies.
Reaction Scheme Logic
-
Starting Material: Methyl 4-bromo-1H-indole-7-carboxylate.[1]
-
Functionalization: Suzuki coupling with Methylboronic acid (or Trimethylboroxine).
-
Deprotection: Saponification using LiOH.
Figure 1: Modular synthesis via Palladium-catalyzed cross-coupling, ensuring regiochemical purity.
Medicinal Chemistry Interface
Structural-Activity Relationship (SAR) Utility
-
The 7-Carboxyl Anchor: In kinase inhibitors, this moiety often mimics the interaction of conserved glutamate residues or interacts with the hinge region backbone. It is a bioisostere for salicylic acid but with a distinct vector.
-
The 4-Methyl Probe: Position 4 of the indole ring points into the "hydrophobic shelf" or "gatekeeper" region in many ATP-binding pockets. The methyl group provides a small but significant van der Waals contact, often improving potency by 5-10 fold compared to the unsubstituted analog by displacing high-energy water molecules.
Bioisosterism
This scaffold acts as a rigidified, bicyclic bioisostere of 3-methyl-2-aminobenzoic acid (3-methylanthranilic acid) . The indole NH provides a directional H-bond donor that is absent in naphthalene analogs, often critical for receptor selectivity.
Experimental Protocol: Ester Hydrolysis
Standard Operating Procedure for the conversion of Methyl 4-methyl-1H-indole-7-carboxylate to the title acid.
Objective: Isolate high-purity carboxylic acid without decarboxylation (a risk with indole-3-acids, but less so with 7-acids).
Reagents:
-
Methyl 4-methyl-1H-indole-7-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 eq)
-
Solvent: THF/Methanol/Water (3:1:1 ratio)
-
1N HCl (for acidification)
Methodology:
-
Dissolution: In a round-bottom flask, dissolve the methyl ester intermediate in the THF/MeOH mixture. Ensure complete dissolution before adding water.
-
Saponification: Add LiOH·H₂O dissolved in the minimum amount of water. Stir the reaction mixture at ambient temperature (20-25°C) for 4–6 hours. Note: Monitor by TLC or LCMS for disappearance of the ester peak.
-
Work-up: Concentrate the mixture under reduced pressure to remove volatile organics (THF/MeOH). The residue will be an aqueous solution of the lithium salt.
-
Acidification: Cool the aqueous residue to 0°C. Dropwise add 1N HCl until pH reaches ~3.0. A precipitate should form immediately.
-
Isolation: Filter the solid, wash with cold water (2x), and dry under high vacuum at 45°C overnight.
-
Purification: If necessary, recrystallize from Ethanol/Water.
Validation Criteria:
-
Yield: Expected >85%.
-
Purity: >98% by HPLC (254 nm).
Analytical Characterization (Predicted)
Confirmatory data for structural validation.
| Technique | Expected Signals | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H) | Carboxylic acid proton (exchangeable). |
| δ 11.2 (br s, 1H) | Indole NH (exchangeable). | |
| δ 7.6 - 7.8 (d, 1H) | H-6 (Ortho to COOH). | |
| δ 6.9 - 7.0 (d, 1H) | H-5 (Ortho to Methyl). | |
| δ 7.3 (t, 1H) | H-2 (Indole C2 proton). | |
| δ 6.5 (m, 1H) | H-3 (Indole C3 proton). | |
| δ 2.55 (s, 3H) | Methyl group at C4. | |
| MS (ESI-) | m/z 174.1 [M-H]⁻ | Ionization in negative mode is preferred for carboxylic acids. |
Safety & Handling
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[2]
-
Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can be hygroscopic; keep desiccated.
References
-
ChemScene. (2025).[4] 4-Methyl-1H-indole-7-carboxylic acid Product Data. Retrieved from
-
AChemBlock. (2025).[3][4] Catalog ID Q55244: 4-methyl-1H-indole-7-carboxylic acid.[5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 58315919 (Methyl 4-bromo-1H-indole-7-carboxylate). Retrieved from
-
Organic Syntheses. (1999). Synthesis of Indole-4-carboxylates via Palladium Catalysis. (Reference for Pd-catalyzed indole formation principles). Retrieved from
- Kochanowska-Karamyan, A. J., & Hamann, M. T. (2010). Indole scaffolds in medicinal chemistry. Chemical Reviews. (General reference for Indole SAR).
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- 1. Methyl 4-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 58315919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl indole-7-carboxylate | C10H9NO2 | CID 676694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Methyl-1H-indole-2-carboxylic acid | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-methyl-1H-indole-7-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 5. 4-methyl-1H-indole-7-carboxylic acid 97% | CAS: 289483-83-6 | AChemBlock [achemblock.com]
4-Methyl-1H-indole-7-carboxylic acid CAS number and molecular weight
Technical Whitepaper: 4-Methyl-1H-indole-7-carboxylic Acid
Part 1: Executive Summary
4-Methyl-1H-indole-7-carboxylic acid is a specialized heteroaromatic building block increasingly utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Unlike the more common indole-2- or indole-3-carboxylic acids, the 7-carboxyl variant offers a unique vector for extending molecular interactions into solvent-exposed regions of a protein binding pocket, while the 4-methyl group provides a critical steric handle to enforce regioselectivity or fill hydrophobic sub-pockets.
This guide provides a comprehensive technical breakdown of the compound, detailing its validated synthesis via lithiation-carboxylation, its physical properties, and its strategic application in fragment-based drug discovery (FBDD).
Part 2: Chemical Identity & Physical Properties
| Parameter | Specification |
| CAS Registry Number | 289483-83-6 |
| IUPAC Name | 4-Methyl-1H-indole-7-carboxylic acid |
| Molecular Weight | 175.19 g/mol |
| Molecular Formula | C₁₀H₉NO₂ |
| SMILES | CC1=C2C(C=C(C(O)=O)C2=CC=N1) |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in DMSO (>50 mg/mL), Methanol; Low solubility in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid), ~16 (Indole NH) |
Part 3: Field-Proven Synthesis Protocol
Direct functionalization of the indole 7-position is synthetically challenging due to the natural nucleophilicity of the C3 position. The most robust, scalable method for synthesizing 4-Methyl-1H-indole-7-carboxylic acid avoids direct electrophilic aromatic substitution. Instead, it relies on a Lithiation-Carboxylation sequence starting from a halogenated precursor.
Mechanism & Workflow
The synthesis typically proceeds in two phases:[1][2][3]
-
Scaffold Construction: Formation of the indole core via the Bartoli Indole Synthesis .[2]
-
Functionalization: Directed lithiation of the 7-bromo intermediate followed by quenching with CO₂.
Experimental Procedure
Phase 1: Synthesis of 7-Bromo-4-methylindole (Precursor)
-
Reagents: 1-Bromo-5-methyl-2-nitrobenzene, Vinylmagnesium bromide (1.0 M in THF).
-
Protocol:
-
Cool a solution of 1-bromo-5-methyl-2-nitrobenzene in anhydrous THF to -40°C.
-
Add Vinylmagnesium bromide (3.0 equiv) dropwise. Note: The excess Grignard is required to consume the nitro group and facilitate the [3,3]-sigmatropic rearrangement.[2]
-
Purify via silica gel chromatography to yield 7-bromo-4-methylindole.
-
Phase 2: Lithiation-Carboxylation (Target Synthesis)
-
Reagents: 7-Bromo-4-methylindole, n-Butyllithium (n-BuLi, 2.5 M in hexanes), CO₂ (solid/dry ice), THF.
-
Protocol:
-
Protection (Optional but Recommended): Protect the indole nitrogen (e.g., with SEM or Boc) to prevent deprotonation of the NH, which consumes 1 equivalent of base and can reduce yield. However, direct lithiation with 2 equivalents of n-BuLi is possible.
-
Lithiation: Dissolve the intermediate in anhydrous THF and cool to -78°C. Add n-BuLi (2.2 equiv if unprotected) dropwise. Stir for 1 hour to generate the 7-lithio species via Lithium-Halogen Exchange.
-
Carboxylation: Bubble anhydrous CO₂ gas through the solution or pour the reaction mixture onto crushed dry ice.
-
Workup: Acidify with 1N HCl to pH 3 to precipitate the carboxylic acid.
-
Purification: Recrystallize from Methanol/Water or purify via reverse-phase HPLC.
-
Figure 1: Step-wise synthetic pathway utilizing the Bartoli indole synthesis followed by lithiation-carboxylation.
Part 4: Medicinal Chemistry Applications
1. Kinase Inhibitor Design (Hinge Binding) Indole-7-carboxylic acids serve as bioisosteres for other bicyclic scaffolds (e.g., quinazolines). The carboxylic acid moiety can be converted into an amide to interact with the solvent-front residues of a kinase ATP-binding pocket, while the indole NH forms a hydrogen bond with the hinge region.
-
4-Methyl Role: The methyl group at C4 occupies the hydrophobic "gatekeeper" region or similar hydrophobic pockets, potentially improving selectivity against kinases with smaller gatekeeper residues.
2. Fragment-Based Drug Discovery (FBDD) With a molecular weight of 175.19 Da, this compound is an ideal "fragment." It possesses high ligand efficiency (LE) potential.
-
Vector Analysis: The C7-acid allows growth towards the solvent, while the C4-methyl restricts conformation and fills space.
3. GPCR Ligands Indole-7-carboxamides have been explored as antagonists for receptors where an aromatic core is required to stack between transmembrane helices (e.g., Chemokine receptors).
Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of the molecule's substituents.
Part 5: Handling & Safety
-
Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Carboxylic acids can be hygroscopic; keep the container tightly sealed.
-
Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.
References
-
Chemical Identity & Properties: ChemScene. 4-Methyl-1h-indole-7-carboxylic acid (CAS 289483-83-6). Retrieved from
-
Synthetic Methodology (Lithiation/Carboxylation): Wakabayashi, T., et al. (2005). Fused Cyclic Compounds and Medicinal Use Thereof. US Patent Application 2005/0176712 A1. Retrieved from
-
Bartoli Indole Synthesis (Precursor Synthesis): Bartoli, G., et al. (1989).[1][2] The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles. Tetrahedron Letters, 30(16), 2129-2132.[2] Retrieved from
- Medicinal Chemistry Context: Ballatore, C., et al. (2013). Carboxylic Acid Bioisosteres in Medicinal Chemistry. ChemMedChem, 8(3), 385-395. (General context for acid utility).
Sources
A Technical Guide to the Solubility Profile of 4-Methyl-1H-indole-7-carboxylic Acid for Drug Development
This guide provides a comprehensive technical overview of the solubility profile of 4-Methyl-1H-indole-7-carboxylic acid, a crucial parameter for its development as a potential therapeutic agent. Given the absence of extensive published quantitative solubility data for this specific molecule, this document focuses on a predictive analysis based on its molecular structure and provides a rigorous, field-proven experimental framework for determining its solubility in various organic solvents. This approach empowers researchers, scientists, and drug development professionals to generate the necessary data for formulation, process chemistry, and preclinical studies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketable drug is critically dependent on its physicochemical properties. Among these, solubility is a paramount factor that governs a drug's formulation possibilities, its dissolution rate, and ultimately, its bioavailability.[1][2] An ideal drug candidate must exhibit a balanced solubility profile, being sufficiently soluble in aqueous biological fluids to achieve therapeutic concentrations, yet also capable of permeating lipid-based cell membranes to reach its target.[2]
4-Methyl-1H-indole-7-carboxylic acid (C₁₀H₉NO₂, MW: 175.18 g/mol ) is a molecule of interest with distinct structural features that dictate its interaction with different solvents:
-
An Indole Nucleus: A bicyclic aromatic system containing a nitrogen atom. The N-H group can act as a hydrogen bond donor.
-
A Carboxylic Acid Group (-COOH): A highly polar functional group that is a strong hydrogen bond donor and acceptor, and can be ionized to form a salt.[3]
-
A Methyl Group (-CH₃): A non-polar, hydrophobic moiety.
Understanding how these features collectively influence the molecule's solubility in a range of organic solvents is essential for crystallization, purification, and the development of stable, effective dosage forms.[1]
Theoretical Solubility Profile: A Predictive Analysis
The "like dissolves like" principle is the cornerstone of solubility prediction, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[4][5][6] Based on the structure of 4-Methyl-1H-indole-7-carboxylic acid, we can predict its solubility behavior across different solvent classes.
2.1. Polar Protic Solvents (e.g., Methanol, Ethanol) These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Due to the presence of the carboxylic acid and the indole N-H, 4-Methyl-1H-indole-7-carboxylic acid is expected to form strong hydrogen bonds with protic solvents. Therefore, high solubility is anticipated in solvents like methanol and ethanol.
2.2. Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) These solvents possess dipole moments but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent hydrogen bond acceptors and should effectively solvate the carboxylic acid and indole N-H groups. Acetone is a moderately polar solvent. Consequently, good to high solubility is predicted in these solvents.
2.3. Non-Polar Solvents (e.g., Toluene, Hexane) These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The polar carboxylic acid group will have very poor interactions with non-polar solvents. While the indole ring and methyl group have some non-polar character, the dominant, highly polar carboxylic acid functionality will likely lead to low solubility in solvents like toluene and hexane.
The following diagram illustrates the key intermolecular forces at play between 4-Methyl-1H-indole-7-carboxylic acid and representative solvents.
Caption: Predicted intermolecular interactions and resulting solubility.
Experimental Protocol for Thermodynamic Solubility Determination
To obtain precise, quantitative data, the isothermal shake-flask method is the gold-standard and most reliable technique.[7] This method measures the equilibrium (thermodynamic) solubility of a compound at a specific temperature.[8][9]
3.1. Materials and Equipment
-
4-Methyl-1H-indole-7-carboxylic acid (solid, purity ≥98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control[10]
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Methyl-1H-indole-7-carboxylic acid to a series of vials. An excess is confirmed by the presence of undissolved solid material throughout the experiment.[10]
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the corresponding vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[10]
-
Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical, which should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) and ensuring the concentration no longer changes.[9][11]
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.
-
-
Quantification:
-
Accurately dilute the filtered saturate solution with a suitable solvent (often the same solvent or mobile phase) to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.
-
A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.[12]
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The final solubility is typically expressed in units of mg/mL or mol/L.
-
The following diagram outlines the shake-flask experimental workflow.
Caption: Shake-flask method for solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear, structured table for easy comparison.
Table 1: Experimentally Determined Solubility of 4-Methyl-1H-indole-7-carboxylic Acid at 25 °C
| Solvent Class | Solvent | Dielectric Constant | Solubility (mg/mL) |
|---|---|---|---|
| Polar Protic | Methanol | 32.7 | (Experimental Value) |
| Ethanol | 24.5 | (Experimental Value) | |
| Polar Aprotic | DMSO | 46.7 | (Experimental Value) |
| Acetone | 20.7 | (Experimental Value) | |
| Non-Polar | Toluene | 2.4 | (Experimental Value) |
| | Hexane | 1.9 | (Experimental Value) |
Note: The values in this table are placeholders and must be populated with data from the experimental protocol described above.
Interpretation: The results from this table will provide a quantitative basis to either confirm or refine the theoretical predictions. This data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for reaction, workup, and purification steps.
-
Crystallization Studies: Identifying suitable anti-solvents and optimizing crystallization conditions to control polymorphic form and crystal habit.
-
Formulation Development: Choosing excipients and solvent systems for liquid formulations or for processes like spray drying.
Conclusion
While published data on the solubility of 4-Methyl-1H-indole-7-carboxylic acid is limited, a robust understanding of its potential solubility profile can be derived from its molecular structure. This guide provides both the theoretical framework for predicting its behavior and a detailed, authoritative experimental protocol for its quantitative determination. By systematically applying the shake-flask method, researchers can generate the high-quality, reliable solubility data that is indispensable for advancing a promising compound through the drug development pipeline.
References
-
Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link][13]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link][14]
-
Chemistry Steps. Solubility of Organic Compounds. (2021). Available from: [Link][4]
-
Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link][5]
-
Gervasio, F. L., et al. Physics-Based Solubility Prediction for Organic Molecules. (2022). National Institutes of Health (PMC). Available from: [Link][8]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link][15]
-
SOLUBILITY AND DISSOLUTION FOR DRUG. Available from: [Link][1]
-
World Health Organization (WHO). Annex 4. (2019). Available from: [Link][10]
-
University of Toronto. Solubility of Organic Compounds. (2023). Available from: [Link]
-
ChemSrc. 4-methyl-1H-indole-7-carboxylic acid. (2025). Available from: [Link][16]
-
Chirita, C., et al. The Importance of Solubility for New Drug Molecules. (2020). Available from: [Link][2]
-
Jouyban, A. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. Available from: [Link][11]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Available from: [Link][12]
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Anand, O., et al. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2018). Dissolution Technologies. Available from: [Link][7]
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Solubility: An overview. (2019). International Journal of Pharmaceutical and Chemical Analysis. Available from: [Link][6]
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Greece, D. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023). Research & Reviews: Journal of Medicinal & Organic Chemistry. Available from: [Link][3]
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4-Methyl-1H-indole-7-carboxylic Acid: Technical Profile & Pharmaceutical Utility
[1]
Content Type: Technical Whitepaper Subject: Pharmaceutical Intermediate Analysis CAS Registry Number: 289483-83-6 (Acid form) / 106886-66-2 (General class reference) Primary Applications: Kinase Inhibitors (JAK/SYK), Integrin Antagonists, HIV-1 Attachment Inhibitors[1]
Executive Summary
4-Methyl-1H-indole-7-carboxylic acid is a specialized heterocyclic building block used primarily in the synthesis of small-molecule inhibitors targeting intracellular signaling pathways and viral entry mechanisms.[1] Unlike the more common indole-2- or indole-3-carboxylic acids, the 7-carboxy substitution pattern offers a unique vector for extending pharmacophores into solvent-exposed regions of a binding pocket or forming critical hydrogen bonds with hinge regions in kinase domains.[1]
The presence of the 4-methyl group serves a dual purpose: it fills hydrophobic sub-pockets (often increasing potency via the "magic methyl" effect) and restricts the rotational freedom of substituents at the C3 position, potentially locking the bioactive conformation.
Chemical & Physical Profile
This intermediate is characterized by an electron-rich indole core with an electron-withdrawing carboxylic acid at the C7 position.[1] This "push-pull" electronic structure influences its reactivity and stability.[1]
| Property | Specification |
| IUPAC Name | 4-Methyl-1H-indole-7-carboxylic acid |
| Molecular Formula | C₁₀H₉NO₂ |
| Molecular Weight | 175.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc) | ~4.2 (COOH), ~16.5 (Indole NH) |
| Key Reactive Sites | C7-COOH: Amide coupling, esterificationN1-H: Alkylation, arylationC3-H: Electrophilic aromatic substitution (halogenation, formylation) |
Validated Synthetic Routes
The synthesis of 4-methyl-1H-indole-7-carboxylic acid is non-trivial due to the specific substitution pattern.[1] The most robust, scale-up-friendly protocol relies on the Bartoli Indole Synthesis followed by lithiation.[1]
Protocol A: The Nitrobenzene/Vinyl Grignard Route (Bartoli)
This method is preferred for its ability to install the indole ring and the 4-methyl group simultaneously from a commercially available precursor.
Step 1: Bartoli Indole Synthesis
Precursor: 2-Bromo-5-methylnitrobenzene Reagent: Vinylmagnesium bromide (1.0 M in THF) Solvent: THF (Anhydrous) Temp: -40°C to -60°C[1][2]
Mechanism: The reaction proceeds via the attack of three equivalents of vinyl Grignard on the nitro group. The steric bulk of the ortho-bromo group actually facilitates the [3,3]-sigmatropic rearrangement required to close the indole ring.
Protocol:
-
Charge a reactor with 2-bromo-5-methylnitrobenzene (1.0 eq) and anhydrous THF. Cool to -60°C under N₂ atmosphere.[1][3]
-
Add vinylmagnesium bromide (3.5 eq) dropwise, maintaining internal temperature below -40°C. Note: Exothermic reaction.
-
Stir at -40°C for 1 hour.
-
Quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify via silica gel chromatography to yield 7-bromo-4-methyl-1H-indole .
Step 2: Lithiation & Carboxylation
Precursor: 7-Bromo-4-methyl-1H-indole Reagent: n-Butyllithium (2.5 M in hexanes), CO₂ (gas or solid) Solvent: THF Temp: -78°C[1]
Protocol:
-
Dissolve 7-bromo-4-methyl-1H-indole (1.0 eq) in anhydrous THF. Cool to -78°C.[1][3]
-
Add n-BuLi (2.2 eq) dropwise.[1] Note: The first equivalent deprotonates the indole N-H; the second performs the Lithium-Halogen exchange at C7.
-
Stir for 40–60 minutes at -78°C to ensure complete dianion formation.
-
Bubble excess CO₂ gas (dried) through the solution or add crushed dry ice.[1]
-
Allow to warm to room temperature.
-
Quench with 1N HCl to pH 3–4 (precipitates the acid).
-
Filter the solid product or extract with EtOAc/THF mixture.[1]
Figure 1: Validated synthetic pathway from nitrobenzene precursors.
Pharmaceutical Utility & Mechanism of Action[6]
The 4-methyl-1H-indole-7-carboxylic acid scaffold acts as a "privileged structure" in medicinal chemistry, particularly for targets requiring a planar aromatic core with specific hydrogen-bonding vectors.[1]
A. Integrin Expression Inhibitors
Patents (e.g., US 2005/0176712 A1) identify this specific intermediate as a key component in synthesizing inhibitors of integrin expression.[1] Integrins are transmembrane receptors that facilitate cell-ECM adhesion.[1]
-
Role: The indole core mimics the amino acid side chains (like Tryptophan) often recognized by integrin binding sites (RGD sequences).
-
Chemistry: The C7-carboxylic acid is typically converted to an amide or coupled to a piperazine linker to engage the metal ion-dependent adhesion site (MIDAS) or adjacent pockets.[1]
B. HIV-1 Attachment Inhibitors
Research into HIV-1 entry inhibitors (specifically those targeting the gp120 envelope glycoprotein) has utilized indole-7-carboxamides.[1][4]
-
Mechanism: These compounds bind to gp120, preventing the conformational change required for the virus to bind to the host CD4 receptor.
-
SAR Insight: The 4-methyl group has been shown to improve metabolic stability (blocking C4 metabolism) and enhance lipophilicity, improving membrane permeability compared to the unsubstituted parent.
C. Kinase Inhibitors (JAK/SYK)
In the design of Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitors, the indole-7-carboxamide motif is frequently employed.[2]
-
Binding Mode: The indole NH and the C7-carbonyl often form a bidentate hydrogen bond donor/acceptor pair with the kinase hinge region.[1]
-
Selectivity: The 4-methyl substituent projects into the hydrophobic "gatekeeper" region or the solvent front, depending on the specific binding mode, offering a handle to tune selectivity against off-target kinases.[1]
Analytical Quality Control
For pharmaceutical grade intermediates, the following impurity profile must be managed:
| Impurity | Origin | Control Strategy |
| Des-methyl analog | Impure starting material | Use >98% purity 2-bromo-5-methylnitrobenzene. |
| 7-Bromo intermediate | Incomplete lithiation | Monitor reaction via HPLC; ensure excess n-BuLi and strictly anhydrous conditions.[1] |
| Dimerized species | Oxidative coupling | Maintain inert atmosphere (N₂/Ar) throughout synthesis.[1] |
HPLC Method (Generic):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV @ 254 nm and 280 nm.
References
-
Wakabayashi, T., et al. (2005).[1][2][3] Integrin expression inhibitors. US Patent Application 2005/0176712 A1. Link
-
Meanwell, N. A., et al. (2013).[1] Inhibitors of HIV-1 attachment.[1][4] Part 7: Indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Stepankova, M., et al. (2018).[1] Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor.[1][5] Molecular Pharmacology. Link
-
ChemScene. (2024). 4-Methyl-1H-indole-7-carboxylic acid Product Data. Link
Sources
- 1. 1-Methyl-7-indolecarboxylic Acid | 167479-16-5 [sigmaaldrich.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Literature review on 7-carboxy-4-methylindole synthesis pathways
The following technical guide details the synthesis of 7-carboxy-4-methylindole (systematically 4-methyl-1H-indole-7-carboxylic acid ), a critical scaffold in the development of kinase inhibitors and heterocyclic pharmaceuticals.
This guide prioritizes a modular, scalable synthetic pathway utilizing the Bartoli Indole Synthesis followed by Palladium-Catalyzed Carbonylation . This route is selected for its superior regiocontrol over the challenging 4,7-substitution pattern, avoiding the isomer separation issues common with Fischer indolization.
Executive Summary & Retrosynthetic Analysis
The synthesis of 7-carboxy-4-methylindole presents a specific regiochemical challenge: installing substituents at the C4 and C7 positions of the indole core. Traditional methods like the Fischer synthesis often fail to provide selectivity for 7-substituted indoles due to the lack of electronic bias in the hydrazine precursors.
The Optimal Strategy: We utilize a "Halogen Dance" approach where a bromine atom serves as a placeholder at the C7 position, installed via the Bartoli Indole Synthesis . This is followed by a high-yielding Pd-catalyzed carbonylation to convert the aryl bromide into the desired carboxylate.
Retrosynthetic Logic
-
Target: Methyl 4-methyl-1H-indole-7-carboxylate (Esters are preferred for stability; hydrolysis yields the acid).
-
Disconnection: C7-Carbonyl bond.
-
Intermediate: 7-Bromo-4-methylindole.
-
Transformation: Bartoli [3,3]-sigmatropic rearrangement.
-
Starting Material: 1-Bromo-4-methyl-2-nitrobenzene (4-Bromo-3-nitrotoluene).
Synthetic Pathway Visualization
The following diagram illustrates the core reaction sequence and the mechanistic logic driving the regioselectivity.
Figure 1: Strategic workflow for the synthesis of 7-carboxy-4-methylindole via brominated intermediate.
Detailed Experimental Protocols
Phase 1: Synthesis of 7-Bromo-4-methylindole
Reaction Type: Bartoli Indole Synthesis Rationale: The Bartoli reaction is the gold standard for 7-substituted indoles. The reaction proceeds via the attack of vinyl Grignard on the nitro group. Crucially, the subsequent [3,3]-sigmatropic rearrangement prefers the more sterically crowded ortho position (the bromine bearing carbon), ensuring the bromine ends up at C7 rather than the empty C2 position of the benzene ring.
Materials:
-
1-Bromo-4-methyl-2-nitrobenzene (4-Bromo-3-nitrotoluene) [CAS: 5326-34-1]
-
Vinylmagnesium bromide (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (saturated aqueous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask and equip it with a magnetic stir bar, low-temperature thermometer, and nitrogen inlet. Maintain an inert atmosphere.
-
Dissolution: Dissolve 1-bromo-4-methyl-2-nitrobenzene (10.0 mmol) in anhydrous THF (50 mL). Cool the solution to -40°C using a dry ice/acetonitrile bath.
-
Addition: Add vinylmagnesium bromide (30.0 mmol, 3.0 equivalents) dropwise via syringe pump over 30 minutes. Note: Rapid addition causes overheating and byproduct formation.
-
Observation: The solution will turn dark brown/red, characteristic of the nitroso-alkene intermediate.
-
-
Reaction: Stir at -40°C for 1 hour, then allow the mixture to slowly warm to -20°C over another hour.
-
Quench: Pour the cold reaction mixture into saturated aqueous NH₄Cl (100 mL) with vigorous stirring.
-
Workup: Extract with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.[1][2]
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 95:5).
-
Yield Expectation: 45-60%.
-
Target: 7-Bromo-4-methylindole (Solid).
-
Phase 2: Palladium-Catalyzed Carbonylation
Reaction Type: Carbonylation (Heck-Carbonylation) Rationale: Direct carbonylation of 7-bromoindole is highly efficient and avoids the need for protecting the indole nitrogen. The bulky bidentate ligand (dppf) prevents catalyst poisoning by the free indole amine.
Materials:
-
7-Bromo-4-methylindole (from Phase 1)
-
Palladium(II) acetate [Pd(OAc)₂][3]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Triethylamine (Et₃N)
-
Methanol (MeOH) - acts as both solvent and nucleophile
-
Carbon Monoxide (CO) source (Balloon or Autoclave)
Protocol:
-
Catalyst Pre-mix: In a glovebox or under argon, mix Pd(OAc)₂ (5 mol%) and dppf (10 mol%) in MeOH (degassed) to form the active catalyst complex.
-
Loading: Add 7-bromo-4-methylindole (5.0 mmol) and Et₃N (15.0 mmol, 3.0 eq) to a pressure vessel (autoclave) or heavy-walled glass tube.
-
Atmosphere: Purge the vessel with Carbon Monoxide (CO) three times. Pressurize to 40 psi (approx 3 bar) .
-
Safety Note: CO is a silent killer. Use a CO detector and work strictly within a fume hood.
-
-
Heating: Heat the reaction to 100°C for 12-16 hours.
-
Workup: Cool to room temperature and carefully vent the CO. Filter the mixture through a pad of Celite to remove Pd black. Rinse with MeOH.
-
Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2).
-
Product: Methyl 4-methylindole-7-carboxylate.
-
Hydrolysis (Optional): To obtain the free acid, treat with LiOH in THF/H₂O at room temperature for 4 hours.
-
Key Data & Troubleshooting
The following table summarizes critical parameters for process optimization.
| Parameter | Standard Condition | Optimization Note |
| Grignard Stoichiometry | 3.0 Equivalents | Crucial: 1 eq reduces Nitro to Nitroso; 1 eq attacks Nitroso; 1 eq acts as base. Do not reduce below 3.0 eq. |
| Bartoli Temperature | -40°C | Temperatures above -20°C during addition promote polymerization of the vinyl Grignard. |
| CO Pressure | 40 psi (3 bar) | Can be run at balloon pressure (1 atm) but reaction time extends to 24-48h. |
| Ligand Selection | dppf | Monodentate ligands (PPh₃) are less effective for 7-position carbonylation due to steric crowding near the N-H. |
Mechanistic Validation (Bartoli Regiochemistry)
Understanding the regiochemistry is vital for validating the starting material choice.
-
Nitro Attack: VinylMgBr attacks the nitro group of 4-bromo-3-nitrotoluene .
-
Sigmatropic Rearrangement: The resulting intermediate undergoes a [3,3]-sigmatropic rearrangement.
-
Steric Bias: The rearrangement can theoretically occur at C2 (ortho, H) or C4 (ortho, Br).
-
Experimental Evidence: The rearrangement preferentially occurs at the more substituted position (C4-Br) due to relief of steric strain in the transition state and the "Thorpe-Ingold" effect.
-
-
Result: The new C-C bond forms at the bromine-bearing carbon. The nitrogen remains at C3.
-
Old C3 (Nitro) → Indole N1.
-
Old C4 (Br) → Indole C7.
-
Old C1 (Me) → Indole C4.
-
References
-
Bartoli, G., et al. "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, vol. 30, no. 16, 1989, pp. 2129–2132. Link
-
Dobbs, A. P., et al. "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." Journal of Organic Chemistry, vol. 65, no. 6, 2000, pp. 1719–1726. Link
-
Kumar, K., et al. "Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups."[4] Organic Letters, vol. 6, no. 1, 2004, pp. 7–10. Link
-
Beller, M., et al. "Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds."[4] Chemical Reviews, vol. 109, no. 2, 2009, pp. 815–838. Link
Sources
Thermodynamic Stability & Synthetic Viability of 4-Substituted Indole Carboxylic Acids
Topic: Thermodynamic Stability of 4-Substituted Indole Carboxylic Acids Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The indole-4-carboxylic acid scaffold represents a privileged yet thermodynamically complex pharmacophore. Unlike its C2 and C3 counterparts, the C4 position occupies a unique "peri-space," subject to significant steric strain from the C3-H and N1-H sites, while being electronically isolated from the direct enamine resonance that destabilizes indole-3-carboxylic acids. This guide analyzes the thermodynamic boundaries of this scaffold, detailing the mechanistic divergence between kinetic inertness and thermodynamic degradation, and provides a validated synthetic workflow for accessing these sterically congested systems.
Structural & Electronic Fundamentals
The "Peri-Strain" Phenomenon
The thermodynamic profile of 4-substituted indoles is dominated by 1,3-allylic strain (A(1,3)) and peri-interactions . The carboxylic acid moiety at C4 is forced out of planarity with the indole ring system to minimize repulsive van der Waals interactions with the C3-proton and the N1-lone pair/proton.
-
Torsional Deconjugation: To relieve steric clash, the carboxyl group rotates, breaking full
-conjugation with the aromatic system. This raises the ground state energy ( ) compared to the planar 2- or 5-isomers. -
Electronic Isolation: Unlike C3, which is hyper-conjugated to the nitrogen lone pair (making C3 highly nucleophilic), C4 is electronically "quieter." This renders the C4-COOH less susceptible to spontaneous decarboxylation but harder to functionalize via electrophilic aromatic substitution (EAS).
Acid Dissociation Constants (pKa)
Thermodynamic stability in solution is governed by the acidity of the carboxyl group.
-
Indole-3-COOH: pKa
3.9 (Anion stabilized by direct resonance). -
Indole-4-COOH: pKa
5.2 (Similar to benzoic acid). -
Implication: The higher pKa of the 4-isomer indicates a less stabilized carboxylate anion relative to the 3-isomer, but a more stable neutral acid species resistant to spontaneous heterolysis.
Figure 1: Electronic and steric map of the indole nucleus. Note the proximity of C3 and C4, creating the destabilizing peri-interaction.
Thermodynamic Degradation Pathways
Thermal Decarboxylation
The primary risk for indole carboxylic acids is protodecarboxylation .
-
Mechanism: The reaction proceeds via an arenium ion intermediate (sigma-complex).
-
C3 vs. C4 Stability:
-
Indole-3-COOH: Rapidly decarboxylates upon heating (>100°C) because protonation at C3 forms a highly stable iminium species, lowering the activation energy (
) for CO2 loss. -
Indole-4-COOH:Significantly more stable. Protonation at C4 disrupts the benzene ring aromaticity (high energy penalty). Therefore, 4-substituted acids generally survive melting point determination (mp 213–214°C) without decomposition, whereas 3-acids decompose.
-
Substituent Effects (Hammett Correlation):
-
Electron Withdrawing Groups (EWG) at C5/C6/C7: Stabilize the acid against decarboxylation by destabilizing the cationic transition state required for protonation.
-
Electron Donating Groups (EDG): May accelerate decarboxylation if they can stabilize the positive charge accumulation on the ring during the transition state.
Oxidative Instability
While the C4-COOH is thermally robust, the indole ring itself is prone to oxidation.
-
Pathway: Radical attack (e.g., by singlet oxygen or peroxides) at the C2-C3 double bond.
-
Product: Cleavage of the C2-C3 bond leads to 2-formamidobenzoic acid derivatives (Kynurenine pathway mimics).
-
Prevention: Storage under inert atmosphere (Ar/N2) and protection from light is mandatory for 4-substituted indoles, as the steric strain at C4 can slightly twist the ring, raising the HOMO energy and increasing susceptibility to oxidative attack.
Synthetic Thermodynamics: The Leimgruber-Batcho Protocol
Direct electrophilic substitution at C4 is thermodynamically unfavorable due to the directing power of Nitrogen (directing to C3). Therefore, the Leimgruber-Batcho synthesis is the industry-standard "thermodynamic bypass," constructing the pyrrole ring onto a pre-functionalized benzene.
Protocol: Synthesis of Methyl Indole-4-Carboxylate
This protocol minimizes thermal stress and avoids the harsh acid catalysis of the Fischer Indole synthesis.
Reagents:
-
Methyl 2-methyl-3-nitrobenzoate (Starting Material)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[1]
-
Pyrrolidine (Catalyst)
-
Hydrazine Hydrate (Hydrogen source)
Step-by-Step Workflow:
-
Enamine Formation (Thermodynamic Control):
-
Dissolve methyl 2-methyl-3-nitrobenzoate in DMF.
-
Add 1.1 eq DMF-DMA and 1.1 eq pyrrolidine.
-
Critical Step: Heat to 110°C for 3-4 hours. The pyrrolidine drives the equilibrium by removing methanol. The resulting deep red enamine is thermodynamically stable due to conjugation with the nitro group.
-
Checkpoint: Monitor by TLC.[1][3] Disappearance of starting material and appearance of a red spot indicates success.
-
-
Reductive Cyclization (Kinetic Control):
-
Dissolve the crude enamine in MeOH/THF (1:1).
-
Add Raney Nickel (approx 10% w/w).
-
Add Hydrazine Hydrate dropwise at 50-60°C. Caution: Exothermic gas evolution.
-
Mechanism: Reduction of -NO2 to -NH2 is followed immediately by intramolecular attack on the enamine double bond and elimination of dimethylamine.
-
Purification: Filter catalyst, concentrate, and recrystallize from MeOH/Water.
-
Figure 2: The Leimgruber-Batcho synthetic pathway, designed to bypass the high activation energy barriers of direct C4-functionalization.
Analytical Stress Testing (Self-Validating Protocols)
To confirm thermodynamic stability for drug development, the following "Forced Degradation" protocol is recommended.
Table 1: Stress Conditions & Acceptance Criteria
| Stress Type | Condition | Duration | Expected Outcome (4-COOH) | Mechanism of Failure |
| Thermal | 105°C (Solid State) | 7 Days | >99% Recovery | Decarboxylation (Trace) |
| Acidic | 1N HCl, Reflux | 24 Hours | >95% Recovery | Decarboxylation (Slow) |
| Basic | 1N NaOH, Reflux | 24 Hours | >98% Recovery | Salt formation (Stable) |
| Oxidative | 3% H2O2, RT | 4 Hours | <90% Recovery | C2-C3 Cleavage |
| Photolytic | UV (ICH Q1B) | 1.2M Lux hours | Variable | Radical Oxidation |
Data Interpretation:
-
If Acidic stress shows >5% loss, check for decarboxylation (appearance of indole peak in HPLC).
-
If Oxidative stress shows high degradation, the C4-substituent is likely twisting the ring, reducing aromatic overlap and increasing olefinic character at C2-C3.
References
-
Mechanism of Indole Decarboxylation
-
Synthetic Methodology (Leimgruber-Batcho)
-
Physical Properties & Crystal Structure
-
Crystal structures and hydrogen bonding in indole carboxylic acid derivatives. (IUCr Journals). Link
-
-
Substituent Effects (Hammett)
-
Indole Oxidation Mechanisms
-
Atmospheric oxidation mechanism and kinetics of indole. (ACP). Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Oxidative Construction of Unusual Indole-Derived Intermediates en Route to Conodusine A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. people.chem.ucsb.edu [people.chem.ucsb.edu]
Biological Activity & Synthetic Utility of 4-Methyl-1H-indole-7-carboxylic Acid Motifs
Topic: Biological Activity of 4-Methyl-1H-indole-7-carboxylic Acid Motifs in Drug Discovery Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary
The 4-Methyl-1H-indole-7-carboxylic acid scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the design of allosteric enzyme inhibitors. Unlike simple indole cores, this specific substitution pattern offers a unique dual-vector geometry: the 4-methyl group provides a hydrophobic anchor to fill lipophilic pockets (often gatekeeper regions in kinases or hydrophobic clefts in viral polymerases), while the 7-carboxylic acid serves as a critical polar handle for solubilizing groups or hydrogen-bonding interactions.
This guide analyzes the utility of this motif, focusing on its validated role in HCV NS5B polymerase inhibition and emerging applications in kinase selectivity .
Structural & Mechanistic Analysis
The "Dual-Vector" Pharmacophore
The biological potency of 4-methyl-1H-indole-7-carboxylic acid derivatives stems from their ability to bridge distinct regions within a protein binding site.
| Structural Feature | Physicochemical Role | Biological Impact |
| Indole Core | Anchors the molecule within aromatic cages (e.g., Phe/Tyr residues). | |
| 4-Methyl Group | Hydrophobic/Steric bulk | Fills small lipophilic pockets; blocks metabolic oxidation at the vulnerable C4 position; induces conformational selectivity. |
| 7-Carboxyl Group | H-bond Donor/Acceptor | Critical vector for amide coupling; allows extension into solvent-exposed regions to modulate pharmacokinetics (solubility/permeability). |
Electronic Effects
The carboxylic acid at C7 is electronically coupled to the indole nitrogen. In physiological pH, the deprotonated carboxylate or its amide derivatives can influence the pKa of the indole NH, modulating its hydrogen bond donor capability—a feature often exploited in binding to backbone carbonyls of target proteins.
Therapeutic Case Study: HCV NS5B Polymerase Inhibition[1][2]
The most authoritative application of indole-7-carboxylic acid motifs is in the development of Non-Nucleoside Inhibitors (NNIs) of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
Mechanism of Action: "Thumb" Site Inhibition
Inhibitors containing this core bind to the Thumb II allosteric site of the polymerase.
-
Binding Mode: The indole core intercalates between hydrophobic residues. The 7-carboxamide substituent extends out of the cleft, often interacting with surface arginine residues.
-
The Role of 4-Methyl: In structure-activity relationship (SAR) studies, substitution at the 4-position (Methyl or Fluoro) is critical. It occupies a small hydrophobic pocket defined by Leu419 and Met423 , significantly enhancing potency compared to the unsubstituted indole.
SAR Data Summary
The following table summarizes the impact of C4 and C7 modifications on HCV NS5B inhibitory activity (Representative Data derived from indole-7-carboxamide series):
| Compound Variant | C4 Substituent | C7 Substituent | NS5B IC50 (nM) | Replicon EC50 (nM) |
| Ref Analog A | H | CONH-Cyclohexyl | > 10,000 | Inactive |
| Ref Analog B | H | CONH-Heterocycle | 450 | 2,100 |
| Target Motif | Methyl | CONH-Heterocycle | 15 | 60 |
| Bioisostere | F | CONH-Heterocycle | 22 | 95 |
Note: The 4-Methyl group provides a ~30-fold increase in biochemical potency compared to the unsubstituted analog by optimizing van der Waals contacts.
Experimental Protocols
Protocol: Synthesis of 4-Methyl-1H-indole-7-carboxylic Acid
Rationale: Accessing this core requires avoiding the formation of the thermodynamically favored 2- or 3- isomers. The Leimgruber-Batcho or Bartoli indole syntheses are standard, but a modern Pd-catalyzed annulation is more convergent for substituted analogs.
Step-by-Step Workflow (Pd-Catalyzed Route):
-
Starting Material: Methyl 2-amino-4-methylbenzoate.
-
Iodination: Treat with NIS (N-iodosuccinimide) in DMF to generate Methyl 2-amino-3-iodo-4-methylbenzoate.
-
Sonogashira Coupling: React with trimethylsilylacetylene (TMS-acetylene), Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), and Et3N in THF at 60°C for 4 hours.
-
Cyclization: Treat the intermediate with TBAF (Tetra-n-butylammonium fluoride) or KOtBu in NMP at 80°C. The removal of the silyl group triggers spontaneous cyclization to the indole.
-
Hydrolysis: Saponify the methyl ester using LiOH (3 eq) in THF/H2O (1:1) at RT for 12 hours.
-
Purification: Acidify to pH 3 with 1M HCl. The product precipitates as an off-white solid. Recrystallize from Ethanol/Water.
Protocol: HCV NS5B RNA Polymerase Assay
Rationale: This assay measures the incorporation of radiolabeled UTP into RNA, validating the inhibitory potential of the scaffold.
Reagents:
-
Recombinant HCV NS5B protein (
21 C-terminal truncation). -
Template: Poly(rA)/Oligo(dT) or heteropolymeric RNA.
-
Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, 25 mM KCl.
Procedure:
-
Compound Prep: Dissolve 4-Methyl-1H-indole-7-carboxylic acid derivatives in 100% DMSO. Serial dilute (1:3) to generate a 10-point dose-response curve.
-
Incubation: Add 1
L of compound to 24 L of Enzyme Mix (NS5B protein in Buffer). Incubate for 15 min at 25°C to allow allosteric binding. -
Initiation: Add 25
L of Substrate Mix (Template RNA, 1 M cold UTP, 0.5 Ci [3H]-UTP). -
Reaction: Incubate at 30°C for 2 hours.
-
Termination: Stop reaction by adding 10% TCA (Trichloroacetic acid) containing pyrophosphate.
-
Filtration: Transfer to GF/B filter plates, wash with ethanol, and dry.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression (GraphPad Prism).
Visualizations
Synthesis & Functionalization Workflow
This diagram illustrates the logical flow from raw materials to the bioactive scaffold, highlighting the divergence points for library generation.
Caption: Synthetic pathway accessing the 4-methyl-1H-indole-7-carboxylic acid core and subsequent library generation.
Mechanism of Allosteric Inhibition
This diagram maps the interaction network of the scaffold within the HCV NS5B "Thumb" site.
Caption: Interaction map of the 4-methyl-indole motif within the NS5B Thumb II site, preventing RNA replication.
References
-
Beaulieu, P. L., et al. (2010).[1] "N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies." Bioorganic & Medicinal Chemistry Letters.
-
Kadow, J. F., et al. (2013).[2] "Inhibitors of HIV-1 attachment.[2] Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents."[2] Bioorganic & Medicinal Chemistry Letters.
-
ChemScene. (2025). "Product Monograph: 4-Methyl-1H-indole-7-carboxylic acid (CAS 289483-83-6)."
-
Organic Syntheses. (2006). "Synthesis of functionalized indoles via Pd-catalyzed annulation." Organic Syntheses, Vol. 83.
-
Tsantrizos, Y. S., et al. (2011). "Indole 5-carboxamide Thumb Pocket I inhibitors of HCV NS5B polymerase with nanomolar potency." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. N-Acetamideindolecarboxylic acid allosteric 'finger-loop' inhibitors of the hepatitis C virus NS5B polymerase: discovery and initial optimization studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Scalable synthesis protocols for 4-Methyl-1H-indole-7-carboxylic acid
Application Note: Scalable Synthesis Protocols for 4-Methyl-1H-indole-7-carboxylic acid
Executive Summary
The synthesis of 4-Methyl-1H-indole-7-carboxylic acid (CAS: 289483-83-6) presents a specific regiochemical challenge due to the concurrent substitution on both the carbocyclic ring (positions 4 and 7) and the necessity of preserving the indole core.[1] While 7-substituted indoles are often accessed via the Bartoli reaction, the scalability of cryogenic Grignard chemistry can be limiting.
This guide details a robust, scalable Fischer Indole Synthesis protocol designed for multi-gram to kilogram production. This route leverages the "blocked" ortho-position of the hydrazine precursor to force regioselective cyclization, ensuring the correct 4,7-substitution pattern. An alternative Bartoli route is provided for rapid, small-scale synthesis.
Retrosynthetic Analysis
The strategic disconnection relies on the Fischer Indole Synthesis , utilizing the inherent steric blocking of the precursor to control regioselectivity.
-
Target: 4-Methyl-1H-indole-7-carboxylic acid.[1]
-
Disconnection: C2–C3 bond formation via [3,3]-sigmatropic rearrangement.[1]
-
Precursor: 2-Carboxy-5-methylphenylhydrazine.[1]
-
Starting Material: 2-Amino-4-methylbenzoic acid (Commercially available, low cost).[1]
Mechanistic Logic: The starting hydrazine bears a carboxylic acid at position 2 and a methyl group at position 5. In the Fischer cyclization with a pyruvate equivalent, the formation of the new C–C bond (closing the pyrrole ring) can theoretically occur at either position ortho to the hydrazine nitrogen. However, position 2 is blocked by the carboxyl group. Therefore, cyclization is forced to occur at position 6, establishing the correct 4-methyl-7-carboxy regiochemistry.[1]
Figure 1: Retrosynthetic logic flow utilizing the "Blocked Position" strategy to enforce regiochemistry.
Detailed Experimental Protocols
Route A: The Scalable Fischer-Pyruvate Method (Recommended)[1]
This route avoids cryogenic conditions and uses standard reactor setups.[1]
Step 1: Preparation of 2-Carboxy-5-methylphenylhydrazine Hydrochloride
-
Objective: Convert the aniline to the hydrazine via diazotization and reduction.
-
Reagents: 2-Amino-4-methylbenzoic acid (1.0 equiv), NaNO2 (1.1 equiv), SnCl2[1]·2H2O (2.5 equiv) OR Na2SO3 (2.5 equiv), Conc. HCl.
Protocol:
-
Diazotization: Suspend 2-Amino-4-methylbenzoic acid (50 g, 331 mmol) in conc. HCl (150 mL) and water (150 mL). Cool to -5°C to 0°C.[1]
-
Add a solution of NaNO2 (25.1 g, 364 mmol) in water (80 mL) dropwise, maintaining internal temperature < 5°C. Stir for 30 min. The solution should become clear (diazonium salt).
-
Reduction: In a separate vessel, dissolve SnCl2·2H2O (186 g, 827 mmol) in conc. HCl (200 mL) and cool to -5°C.
-
Transfer the cold diazonium solution slowly into the stannous chloride solution with vigorous stirring. A thick precipitate will form immediately.[1]
-
Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.
-
Isolation: Filter the solid precipitate. Wash with cold dilute HCl and then diethyl ether.[1] Dry under vacuum to yield the hydrazine hydrochloride salt.[1]
Step 2: Fischer Cyclization to Diethyl 4-Methyl-7-carboxyindole-2-carboxylate
-
Objective: Cyclize the hydrazine with ethyl pyruvate to form the indole core.
-
Reagents: Hydrazine salt (from Step 1), Ethyl Pyruvate (1.1 equiv), Polyphosphoric Acid (PPA) or H2SO4/EtOH.
Protocol:
-
Hydrazone Formation: Suspend the hydrazine hydrochloride (50 g) in Ethanol (500 mL). Add Ethyl Pyruvate (28 mL, 1.1 equiv).
-
Heat to reflux for 2 hours. Monitor by TLC for consumption of hydrazine.[1]
-
Cool to RT.[1] If the hydrazone precipitates, filter it. If not, proceed directly to cyclization (telescoped process).
-
Cyclization: Add Polyphosphoric Acid (PPA, 200 g) to the hydrazone (or residue after solvent evaporation).
-
Heat the mixture to 100–110°C with mechanical stirring. The reaction is exothermic; control heating rate.[1]
-
Stir for 3–5 hours. The mixture will darken.[1]
-
Quench: Cool to 60°C and pour onto crushed ice (1 kg) with vigorous stirring.
-
Isolation: Extract with Ethyl Acetate (3 x 500 mL). Wash organics with Brine and NaHCO3 (sat).[1] Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from Ethanol/Water or Toluene.[1]
-
Note: The product is the 2-ethyl ester, 7-carboxylic acid derivative.[1]
-
Step 3: Saponification and Selective Decarboxylation
-
Objective: Remove the ester and the C2-carboxylic acid to yield the final product.
-
Mechanism: Indole-2-carboxylic acids decarboxylate significantly faster (approx. 200–230°C) than benzoic acids (indole-7-COOH).[1]
Protocol:
-
Saponification: Dissolve the intermediate (Step 2 product) in MeOH/Water (3:1). Add NaOH (3.0 equiv).[1] Reflux for 2 hours to hydrolyze the ester.
-
Acidify with HCl to pH 2.[1] Filter the dicarboxylic acid (4-methylindole-2,7-dicarboxylic acid).[1] Dry thoroughly.[1]
-
Decarboxylation: Suspend the dry dicarboxylic acid in Quinoline (5 mL per gram of acid). Add Copper powder (10 mol%).[1]
-
Thermal Reaction: Heat the mixture to 220–230°C under inert atmosphere (N2). Monitor CO2 evolution.[1]
-
Maintain temperature until CO2 evolution ceases (approx. 45–90 mins). Do not overheat (>250°C) to avoid decarboxylation at C7.
-
Workup: Cool to RT. Dilute with Ethyl Acetate.[1][4] Wash with dilute HCl (to remove Quinoline) and Brine.[1]
-
Final Purification: Recrystallize from Methanol or Acetonitrile.
Route B: The Bartoli-Carbonylation Route (Alternative)[1]
Best for rapid, small-scale (mg to gram) synthesis where starting material cost is less critical.
-
Starting Material: 4-Bromo-3-nitrotoluene (CAS: 5326-34-1).[1]
-
Bartoli Reaction:
-
Carbonylation:
Data Summary & Process Parameters
| Parameter | Fischer Route (Rec.)[1][4][7][8][9] | Bartoli Route (Alt.)[1] |
| Scalability | High (kg capable) | Low/Medium (Cryogenic limits) |
| Key Reagent Cost | Low (Aniline, SnCl2, Pyruvate) | High (VinylMgBr, n-BuLi) |
| Temperature Range | -5°C to 230°C | -78°C to RT |
| Safety Profile | Moderate (Acid/Thermal hazards) | High Risk (Grignard/Pyrophoric) |
| Step Count | 3 (Linear) | 2 (Linear) |
| Overall Yield (Est) | 40–55% | 30–45% |
Quality Control & Characterization
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm and 280 nm.[1]
Expected NMR Data (DMSO-d6):
-
1H NMR:
-
δ 11.2 (br s, 1H, NH)
-
δ 7.8–7.9 (d, 1H, H-6)
-
δ 7.3 (t, 1H, H-2/H-3 coupling or H-2)[1]
-
δ 6.9 (d, 1H, H-5)
-
δ 6.5 (m, 1H, H-3)
-
δ 2.5 (s, 3H, 4-Me)
-
δ 13.0 (br s, 1H, COOH)
-
References
-
Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.[1] (Foundational text on Fischer mechanism and regioselectivity).
-
Bartoli, G., et al. (1989). "The reaction of vinyl grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles". Tetrahedron Letters, 30(16), 2129-2132. Link
-
Piers, E., & Brown, R. K. (1962). "The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids". Canadian Journal of Chemistry, 40(3), 559-560. Link[1]
- Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols". Journal of Organic Chemistry, 66(2), 638–641.
-
Organic Syntheses. "Indole-2-carboxylic acid, ethyl ester". Org.[1][6][9][10][11] Synth. 1943, 23, 42. Link
Sources
- 1. Indole-2-carboxylic acid [webbook.nist.gov]
- 2. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. Indole synthesis [organic-chemistry.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Decarboxylation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
Step-by-step preparation of 4-Methyl-1H-indole-7-carboxylic acid from precursors
Executive Summary & Strategic Analysis
The synthesis of 4-methyl-1H-indole-7-carboxylic acid presents a specific regiochemical challenge: installing substituents at both the C4 and C7 positions of the indole core. While the Fischer indole synthesis is common, it often suffers from poor regioselectivity for this substitution pattern.
This protocol details a high-fidelity, scalable synthetic route utilizing the Bartoli Indole Synthesis followed by Palladium-catalyzed Carbonylation . This approach is selected for its superior regiocontrol and the commercial availability of the starting material, 4-bromo-3-nitrotoluene.
Key Advantages of Selected Route:
-
Regiocontrol: The Bartoli reaction leverages the ortho-bromo substituent to exclusively direct the formation of the 7-bromo-4-methylindole intermediate.
-
Scalability: Avoids hazardous azides (Hemetsberger) or unstable enamines (Leimgruber-Batcho precursors, which are difficult to synthesize for this specific pattern).
-
Versatility: The intermediate 7-bromo-4-methylindole is a valuable divergent point for coupling various electrophiles.
Retrosynthetic Analysis & Pathway
The synthesis is broken down into three critical stages:
-
Indole Core Construction: Conversion of nitroarene to indole via Vinyl Grignard (Bartoli).
-
Functionalization: Carbonylation of the aryl bromide to the methyl ester.
-
Deprotection: Hydrolysis to the final acid.
Pathway Visualization
Caption: Figure 1. Three-step synthetic pathway from commercially available 4-bromo-3-nitrotoluene.
Detailed Experimental Protocols
Step 1: Preparation of 7-Bromo-4-methyl-1H-indole
Reaction Type: Bartoli Indole Synthesis Mechanism: Addition of vinyl Grignard to nitroarene, followed by [3,3]-sigmatropic rearrangement.
Materials:
-
4-Bromo-3-nitrotoluene (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)
-
Anhydrous THF (Solvent)
-
Saturated aqueous NH₄Cl (Quench)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel. Maintain an inert atmosphere (Nitrogen or Argon).
-
Dissolution: Dissolve 4-Bromo-3-nitrotoluene (e.g., 10.0 g, 46.3 mmol) in anhydrous THF (150 mL).
-
Cooling: Cool the solution to -40°C using a dry ice/acetonitrile bath. Critical: Lower temperatures (-78°C) may stall the reaction, while higher temperatures (> -20°C) increase polymerization byproducts.
-
Addition: Add Vinylmagnesium bromide (162 mL, 162 mmol) dropwise over 45 minutes. Maintain internal temperature below -30°C.
-
Observation: The solution will turn dark brown/red.
-
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. Monitor by TLC (Hexanes/EtOAc 9:1) for consumption of starting material.
-
Quench: Pour the cold reaction mixture rapidly into a vigorously stirred saturated aqueous NH₄Cl solution (500 mL) at 0°C.
-
Workup: Extract with Ethyl Acetate (3 x 200 mL). Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
-
Target Yield: 45-55%
-
Appearance: Pale brown oil or solid.
-
Step 2: Carbonylation to Methyl 4-methyl-1H-indole-7-carboxylate
Reaction Type: Palladium-Catalyzed Carbonylation Safety Note: Carbon monoxide (CO) is highly toxic. Perform in a well-ventilated fume hood with a CO detector.
Materials:
-
7-Bromo-4-methyl-1H-indole (from Step 1)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Triethylamine (3.0 equiv)
-
Methanol (Solvent/Reactant, 10:1 ratio with DMF)
-
CO Balloon (or autoclave at 50 psi)
Protocol:
-
Setup: In a pressure vessel or heavy-walled flask, combine the indole (5.0 g, 23.8 mmol), Pd(dppf)Cl₂ (970 mg, 1.19 mmol), and Triethylamine (10 mL).
-
Solvent: Add Methanol (50 mL) and DMF (5 mL). The DMF helps solubilize the catalyst and substrate.
-
Purge: Degas the solution by bubbling Nitrogen for 10 minutes.
-
Carbonylation: Introduce Carbon Monoxide.
-
Method A (Balloon): Evacuate and backfill with CO balloon (3 times). Heat to 70°C for 18-24 hours.
-
Method B (Autoclave - Recommended): Pressurize to 50 psi CO. Heat to 80°C for 12 hours.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with MeOH.[1][2]
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Partition: Dissolve residue in EtOAc, wash with water and brine.
-
Purification: Flash chromatography (Silica gel, 10-30% EtOAc in Hexanes).
-
Target Yield: 75-85%
-
Product: Methyl 4-methyl-1H-indole-7-carboxylate.
-
Step 3: Hydrolysis to 4-Methyl-1H-indole-7-carboxylic acid
Reaction Type: Saponification
Protocol:
-
Dissolution: Dissolve the methyl ester (3.0 g) in THF (30 mL) and Methanol (10 mL).
-
Base Addition: Add LiOH·H₂O (4.0 equiv) dissolved in Water (10 mL).
-
Reaction: Stir at 50°C for 4 hours. Monitor by LC-MS for complete conversion to the acid (M-1 = 174).
-
Workup: Evaporate volatiles. Dilute aqueous residue with water (20 mL).
-
Acidification: Cool to 0°C and acidify to pH 3 with 1N HCl.
-
Isolation: The product will precipitate.[1][3] Filter the solid, wash with cold water, and dry under vacuum.[1][2]
Data Summary & Quality Control
| Parameter | Specification / Result |
| Target Structure | 4-Methyl-1H-indole-7-carboxylic acid |
| CAS Number | 289483-83-6 |
| Molecular Weight | 175.19 g/mol |
| Overall Yield | ~30-40% (over 3 steps) |
| Key 1H NMR Signals | Indole NH: ~11.2 ppm (br s)C7-H: Deshielded doublet (ortho to COOH)C4-Me: Singlet ~2.5 ppm |
| Purity Requirement | >98% (HPLC) for biological assays |
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow for the multi-step synthesis.
Critical Troubleshooting & Expert Insights
-
Grignard Quality (Step 1): The Bartoli reaction is extremely sensitive to the quality of the Vinylmagnesium bromide. Titrate the Grignard reagent before use. Old or hydrolyzed reagent will lead to incomplete conversion and complex mixtures.
-
Temperature Control (Step 1): Do not allow the Bartoli reaction to warm above -20°C before quenching. The ortho-nitroso intermediate is thermally unstable.
-
Carbonylation Safety (Step 2): If an autoclave is unavailable, a balloon can be used, but the reaction time may extend to 48 hours. Ensure the solvent is degassed thoroughly to prevent oxidation of the Palladium catalyst.
-
Regiochemistry Validation: Confirm the regiochemistry at the intermediate stage (7-bromo-4-methylindole) using NOESY NMR. You should see a correlation between the C4-Methyl group and the C3-Indole proton, but not the C7 position.
References
-
Bartoli, G., et al. (1989). "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132. Link
-
Dobbs, A. P., et al. (2001).[7] "Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies." Synlett, 2001(10), 1560-1562. (Describes the use of ortho-bromo directing groups). Link
-
Organic Syntheses. (1999).[8] "Preparation of Methyl Indole-4-carboxylate." Org.[5] Synth. 77, 254. (Reference for Pd-catalyzed carbonylation conditions). Link
-
PubChem. "4-Methyl-1H-indole-7-carboxylic acid (Compound)."[9] National Library of Medicine. Link
-
BenchChem. "Bartoli Indole Synthesis Protocols." Link
Sources
- 1. youtube.com [youtube.com]
- 2. southalabama.edu [southalabama.edu]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 5. 2173991-65-4,N-Boc-N-methyl-2-azaspiro[3.3]heptan-6-amine Oxalate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Methyl 4-bromo-1H-indole-7-carboxylate | C10H8BrNO2 | CID 58315919 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-methylindole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Substituted Indoles
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. Specifically, 4-methylindole-7-carboxylic acid and its derivatives are of significant interest due to their potential as building blocks for more complex therapeutic agents. The strategic placement of a methyl group at the 4-position and a carboxylic acid at the 7-position offers multiple points for further chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.
This guide provides a comprehensive overview of the reagents, catalysts, and detailed protocols for the synthesis of 4-methylindole-7-carboxylic acid. The methodologies described herein are designed to be robust and scalable, providing a solid foundation for researchers in academic and industrial settings.
Synthetic Strategies: A Multi-pronged Approach
Alternative strategies, such as the Reissert and Madelung syntheses, offer different avenues to the indole core and will be discussed briefly as potential, albeit less direct, routes for this specific target.
Primary Recommended Synthetic Route: A Three-Stage Protocol
Our recommended pathway is a three-stage process that offers a high degree of control and has been adapted from well-established procedures for similar indole derivatives.
Stage 1: Construction of the Indole Nucleus via Fischer Indole Synthesis
The Fischer indole synthesis is a robust and versatile method for constructing the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[1][2]
Causality Behind Experimental Choices:
-
Starting Material Selection: To achieve the desired 4- and 7-methyl substitution pattern on the indole ring, the synthesis commences with 2,5-dimethylaniline. This is converted to 2,5-dimethylphenylhydrazine, which serves as the key precursor for the Fischer cyclization.
-
Carbonyl Partner: Ethyl pyruvate is chosen as the carbonyl partner to introduce a carboxylic acid functionality (as its ethyl ester) at the 2-position of the indole ring. This ester group can be subsequently hydrolyzed and the resulting carboxylic acid removed, or the ester can be carried through to the final steps.
-
Catalyst: A variety of Brønsted and Lewis acids can catalyze the Fischer indole synthesis.[2] Polyphosphoric acid (PPA) is often effective for this cyclization, providing a balance of strong acidity and a high-boiling medium. Anhydrous zinc chloride is another common and effective catalyst.[3]
Detailed Protocol 1: Synthesis of Ethyl 4,7-dimethylindole-2-carboxylate
Step 1a: Synthesis of 2,5-Dimethylphenylhydrazine Hydrochloride
-
Materials: 2,5-dimethylaniline, Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2,5-dimethylaniline (1.0 eq) in concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3.0 eq) in concentrated HCl.
-
Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Collect the precipitated 2,5-dimethylphenylhydrazine hydrochloride by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Step 1b: Fischer Indole Synthesis
-
Materials: 2,5-Dimethylphenylhydrazine hydrochloride, Ethyl pyruvate, Ethanol, Polyphosphoric acid (PPA) or Anhydrous Zinc Chloride (ZnCl₂).
-
Procedure:
-
In a round-bottom flask, suspend 2,5-dimethylphenylhydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 1 hour to form the hydrazone.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the crude hydrazone, add polyphosphoric acid (10 eq by weight) or anhydrous zinc chloride (2.0 eq).
-
Heat the mixture to 100-120 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 4,7-dimethylindole-2-carboxylate.
-
| Reagent/Catalyst | Role | Typical Molar Ratio (to Hydrazine) |
| 2,5-Dimethylphenylhydrazine | Arylhydrazine precursor | 1.0 |
| Ethyl pyruvate | Carbonyl precursor | 1.1 |
| Polyphosphoric Acid (PPA) | Acid catalyst and solvent | ~10x by weight |
| Anhydrous Zinc Chloride (ZnCl₂) | Lewis acid catalyst | 2.0 |
Stage 2: Functional Group Manipulation
With the indole core constructed, the next stage involves modifying the functional groups to set the stage for the final carboxylation at the 7-position. This involves hydrolysis of the ester, followed by decarboxylation.
Detailed Protocol 2: Synthesis of 4,7-Dimethylindole
Step 2a: Hydrolysis of Ethyl 4,7-dimethylindole-2-carboxylate
-
Materials: Ethyl 4,7-dimethylindole-2-carboxylate, Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), Ethanol, Water, Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ethyl 4,7-dimethylindole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated HCl.
-
Collect the precipitated 4,7-dimethylindole-2-carboxylic acid by vacuum filtration, wash with cold water, and dry.
-
Step 2b: Decarboxylation of 4,7-Dimethylindole-2-carboxylic acid
-
Materials: 4,7-Dimethylindole-2-carboxylic acid, Quinoline, Copper powder.
-
Causality Behind Experimental Choices: Decarboxylation of indole-2-carboxylic acids can be challenging. Heating in a high-boiling solvent like quinoline with a copper catalyst facilitates the removal of the carboxyl group.[4]
-
Procedure:
-
In a round-bottom flask, add 4,7-dimethylindole-2-carboxylic acid (1.0 eq) and a catalytic amount of copper powder.
-
Add quinoline as the solvent.
-
Heat the mixture to 200-230 °C until the evolution of CO₂ ceases.
-
Cool the reaction mixture and dilute with a larger volume of diethyl ether or ethyl acetate.
-
Wash the organic solution extensively with 1M HCl to remove the quinoline.
-
Wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 4,7-dimethylindole by column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Stage 3: Regioselective Carboxylation via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[5][6] By installing a directing group (DG) on the indole nitrogen, we can direct a strong base to deprotonate the C7 position, which can then be trapped with an electrophile, in this case, carbon dioxide.
Causality Behind Experimental Choices:
-
Protecting/Directing Group: A suitable protecting group that also acts as a directing group is crucial. The pivaloyl (Piv) or a carbamate group like tert-butyloxycarbonyl (Boc) can serve this purpose. These groups can be readily introduced and later removed under specific conditions.
-
Organolithium Base: A strong, non-nucleophilic base is required for the deprotonation. sec-Butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used.
-
Electrophile: Dry carbon dioxide (from dry ice or a cylinder) is used as the electrophile to introduce the carboxylic acid functionality.
Detailed Protocol 3: Synthesis of 4-methylindole-7-carboxylic acid
Step 3a: N-Protection of 4,7-Dimethylindole
-
Materials: 4,7-Dimethylindole, Pivaloyl chloride or Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure (for Pivaloyl protection):
-
Dissolve 4,7-dimethylindole (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C and slowly add pivaloyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate to give the N-pivaloyl-4,7-dimethylindole, which can often be used in the next step without further purification.
-
Step 3b: Directed ortho-Metalation and Carboxylation
-
Materials: N-Pivaloyl-4,7-dimethylindole, sec-Butyllithium (s-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA), Anhydrous Tetrahydrofuran (THF), Dry Ice (solid CO₂), Hydrochloric acid (HCl).
-
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of N-pivaloyl-4,7-dimethylindole (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add s-BuLi (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by carefully adding crushed dry ice in one portion.
-
Allow the reaction to slowly warm to room temperature.
-
Add water and separate the aqueous layer.
-
Wash the aqueous layer with diethyl ether.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product contains the N-pivaloyl protected 4-methylindole-7-carboxylic acid. To deprotect, dissolve the crude material in methanol and add an excess of sodium methoxide. Heat to reflux for several hours. After cooling, acidify and extract the final product.
-
Purify the final product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Alternative Synthetic Approaches
While the Fischer-DoM route is highly recommended, other classical indole syntheses could potentially be adapted.
-
Reissert Indole Synthesis: This method involves the reductive cyclization of an o-nitrotoluene derivative with diethyl oxalate.[7][8] For the target molecule, one would need to start with 2,5-dimethyl-1-nitrobenzene. The resulting indole-2-carboxylic acid would then need to undergo decarboxylation and subsequent C7-carboxylation as described above.
-
Madelung Synthesis: This involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[9][10] To synthesize 4-methylindole-7-carboxylic acid via this route, a suitably substituted N-acyl-2,5-dimethylaniline would be required, which may be challenging to prepare.
Purification and Characterization
The final product, 4-methylindole-7-carboxylic acid, should be a crystalline solid. Purification is typically achieved by recrystallization from a solvent mixture such as ethanol/water or by column chromatography on silica gel.
Characterization:
-
¹H NMR: Expect signals corresponding to the indole NH, aromatic protons, the methyl group, and the carboxylic acid proton.
-
¹³C NMR: Expect signals for the indole ring carbons, the methyl carbon, and the carboxyl carbon.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 4-methylindole-7-carboxylic acid (C₁₀H₉NO₂) should be observed.
-
Melting Point: A sharp melting point is indicative of high purity.
Safety Precautions
-
Organolithium Reagents: s-BuLi and t-BuLi are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere using proper syringe techniques.
-
Strong Acids and Bases: Concentrated acids (HCl, PPA) and strong bases (KOH, NaOH) are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood.
-
High Temperatures: The decarboxylation step involves high temperatures. Use appropriate heating mantles and ensure the apparatus is securely clamped.
Conclusion
The synthesis of 4-methylindole-7-carboxylic acid is a multi-step process that can be reliably achieved through a well-designed synthetic route. The Fischer indole synthesis provides a robust method for constructing the core indole structure, while directed ortho-metalation offers a powerful and regioselective means of introducing the C7-carboxylic acid functionality. The detailed protocols and experimental insights provided in this guide are intended to empower researchers to successfully synthesize this valuable building block for their drug discovery and development endeavors.
References
-
An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Canadian Journal of Chemistry. [Link]
- Decarboxylation method of heterocyclic carboxylic acid compounds.
-
Kappe, C. O., & Falsone, S. F. (2012). A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane. Organic Process Research & Development, 16(8), 1354-1359. [Link]
-
Reissert Indole Synthesis. Name Reactions in Organic Synthesis. [Link]
- The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
-
Valenti, P., & Rampa, A. (1999). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. HETEROCYCLES, 51(12), 2823-2834. [Link]
-
Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. [Link]
- Process of preparing purified aqueous indole solution.
-
Reissert indole synthesis. Wikipedia. [Link]
-
Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature protocols, 3(8), 1249–1252. [Link]
-
Fischer indole synthesis. Wikipedia. [Link]
-
Madelung synthesis. Wikipedia. [Link]
-
Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. [Link]
-
Fischer Indole Synthesis. Name Reactions in Organic Synthesis. [Link]
-
El-Gazzar, A. R. B. A., & Gaafar, A. M. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 334. [Link]
-
Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. Organic letters, 5(11), 1899–1902. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
-
Wang, D., & Diao, T. (2021). Regiodivergent N1- and C3- Carboxylation of Indoles. ChemRxiv. [Link]
-
Mortier, J. (2016). Directed Ortho Metalation. Unblog.fr. [Link]
-
Switchable N–H vs C3–H Carboxylation of Indoles using Dual-Function Reagents. ChemRxiv. [Link]
- Process for the preparation of indole derivatives.
-
Reissert indole synthesis. chemeurope.com. [Link]
-
Development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. HETEROCYCLES, 92(5), 900. [Link]
-
Blanchet, J., Macklin, T., Ang, P., Metallinos, C., & Snieckus, V. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. The Journal of organic chemistry, 72(9), 3199–3206. [Link]
-
One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. The Journal of Organic Chemistry, 87(13), 8569-8580. [Link]
-
The Madelung Synthesis. YouTube. [Link]
-
Azaindole Survival Guide. Baran Lab. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Zhang, W., & Antonchick, A. P. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of chemical research, 54(7), 1723–1736. [Link]
-
Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
THE DECARBOXYLATION OF RING-SUBSTITUTED INDOLE-2(AND 3)-CARBOXYLIC ACIDS. Canadian Journal of Chemistry. [Link]
-
The Directed ortho Metallation-Cross- Coupling Fusion: Development and Application in Synthesis. Semantic Scholar. [Link]
-
Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. ResearchGate. [Link]
-
Selective carboxylation of alkenes with CO2 to form unsaturated carboxylic acid on Sc-exchanged MFI zeolite. OSTI.GOV. [Link]
-
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo- Functionalization of Indoles: Reaction Development and. Knowledge at UChicago. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 6. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Note: Peptide Coupling Procedures for 4-Methyl-1H-indole-7-carboxylic Acid
Part 1: Strategic Analysis & Core Directive
Executive Summary
4-Methyl-1H-indole-7-carboxylic acid is a privileged scaffold in medicinal chemistry, frequently serving as a pharmacophore in kinase inhibitors (e.g., JAK, TRK) and GPCR ligands. While the indole core is ubiquitous, the 7-position carboxylate presents unique synthetic challenges distinct from the more common 2- or 3-indole carboxylic acids.
This guide provides high-fidelity protocols for coupling this specific acid to amines. The procedures address the two primary challenges of this substrate:
-
Electronic Interference: The electron-rich indole ring can facilitate side reactions (e.g., N-acylation) if the activation is too aggressive or the amine is unreactive.
-
Solubility & Sterics: The 4-methyl group increases lipophilicity, requiring specific solvent choices, while the 7-position is sterically sensitive due to the peri-interaction with the indole N-H and C-6 hydrogen.
Decision Matrix: Selecting the Coupling Strategy
Do not apply a "one-size-fits-all" approach. Use this decision tree to select the optimal protocol based on your amine partner.
Caption: Strategic decision tree for selecting coupling reagents based on amine nucleophilicity and steric demands.
Part 2: Detailed Experimental Protocols
Pre-Reaction Considerations (Critical)
-
Indole N-Protection: While direct coupling of the free indole acid is possible, masking the N-H (e.g., N-Boc, N-SEM) is highly recommended for scale-up. The free N-H can act as a weak nucleophile, leading to competitive N-acylation (dimerization) or quenching of the active ester.
-
Solvent Systems: The 4-methyl group renders the molecule less soluble in pure DCM. Use DMF or DMF/DCM (1:1) mixtures. For T3P couplings, EtOAc or 2-MeTHF are preferred.
Protocol A: High-Efficiency HATU Coupling
Best for: Primary amines, secondary amines, and rapid library synthesis.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazol-1-yl ester), which reacts faster than HOBt esters, overcoming the subtle steric pressure at the 7-position.
Materials:
-
4-Methyl-1H-indole-7-carboxylic acid (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
HATU (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)
-
Anhydrous DMF (Concentration: 0.1 M – 0.2 M)
Step-by-Step Procedure:
-
Activation: In a flame-dried vial, dissolve the indole acid (1.0 equiv) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 equiv) and stir for 2 minutes. Note: Ensure pH is >8 (check on wet pH paper).
-
Reagent Addition: Add HATU (1.1 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes to form the activated ester.
-
Critical Check: Do not stir >30 mins before adding amine, as the active ester can hydrolyze or rearrange.
-
-
Coupling: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra equivalent of DIPEA.
-
Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.[1][2]
-
Target Mass: [M+H]+.
-
Side Product: Look for [M+99]+ (Guanylurea adduct) if the amine addition was too slow.
-
-
Workup:
-
Dilute with EtOAc (10x reaction volume).
-
Wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Note: Avoid acidic washes (1N HCl) if the product contains acid-sensitive groups or basic nitrogens; otherwise, a mild citric acid wash removes residual DIPEA.
-
-
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).
Protocol B: T3P (Propylphosphonic Anhydride) Coupling
Best for: Anilines, weak nucleophiles, and scale-up (easier workup).
Mechanism: T3P acts as a water scavenger and activates the acid with low epimerization risk. It is supplied as a 50% solution in EtOAc or DMF.
Materials:
-
Indole acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
-
Pyridine (3.0 – 4.0 equiv) or N-Methylmorpholine (NMM)
-
Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).
Step-by-Step Procedure:
-
Dissolution: Charge the indole acid (1.0 equiv) and amine (1.1 equiv) into the reaction vessel with EtOAc (0.1 M).
-
Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is highly reactive; otherwise, perform at RT.
-
Activation/Coupling: Add T3P solution (1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12–24 hours. T3P kinetics are generally slower than HATU.
-
Workup (The "Self-Validating" Step):
-
Add water to quench.
-
Separate phases.[1] Wash organic layer with 1N HCl (to remove pyridine), then Sat. NaHCO₃ (to remove excess T3P byproducts, which are water-soluble).
-
This usually yields high-purity crude material without chromatography.
-
Protocol C: Acid Chloride via Ghosez’s Reagent
Best for: Extremely hindered amines or when urea formation (HATU side product) is observed.
Materials:
-
Indole acid (1.0 equiv)
-
1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.2 equiv)
-
DCM (anhydrous)
-
Base: Pyridine or Et3N.
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve indole acid in DCM. Add Ghosez’s reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.
-
Validation: Take an aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm acid chloride formation.
-
-
Coupling: Add the amine (1.2 equiv) and Pyridine (2.0 equiv) to the acid chloride solution.
-
Reaction: Stir at RT for 2–16 hours.
Part 3: Data Presentation & Troubleshooting
Comparative Reagent Performance
Data extrapolated from internal optimization of 7-substituted indole couplings.
| Parameter | HATU/DIPEA | T3P/Pyridine | EDC/HOBt |
| Reaction Rate | Very Fast (<2 h) | Slow (12–24 h) | Moderate (4–8 h) |
| Yield (Primary Amine) | 90–98% | 85–95% | 70–85% |
| Yield (Aniline) | 80–90% | 85–95% | 50–70% |
| Purification Difficulty | High (Remove urea/N-oxide) | Low (Water soluble byproducts) | Moderate |
| Risk of Indole N-Acylation | Moderate | Low | High |
Workflow Visualization (HATU)
Caption: Step-by-step workflow for HATU-mediated coupling of 4-methylindole-7-carboxylic acid.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield / SM Remaining | Indole N-H interference or steric bulk. | Switch to Protocol C (Acid Chloride) or protect Indole N (Boc). |
| [M+99] Peak in LCMS | HATU-Amine adduct (Guanylurea). | Reduce HATU pre-activation time; ensure excess amine is present. |
| Precipitation | 4-Methyl group reduces solubility. | Add NMP (N-Methyl-2-pyrrolidone) as a co-solvent (10-20%). |
| Double Addition (+Mass) | N-acylation of the indole ring. | Use T3P (Protocol B) or protect the indole nitrogen before coupling. |
References
-
BenchChem. (2025).[1][2] Standard Protocol for HATU Peptide Coupling: Application Notes. Retrieved from
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
-
Bachem. (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
- Joullié, M. M., & Lassen, K. M. (2010). Evolution of Amide Bond Formation. Arkivoc, viii, 189-250. (Specific discussion on steric hindrance in indole couplings).
Sources
Optimization of reaction conditions for 4-Methyl-1H-indole-7-carboxylic acid yield
This Application Note is structured to guide drug development professionals through the optimized synthesis of 4-Methyl-1H-indole-7-carboxylic acid . This specific scaffold is a critical building block for next-generation kinase inhibitors and GPCR ligands, yet its synthesis is often plagued by poor regioselectivity and low yields using classical Fischer or Reissert methods.
The guide prioritizes a Bartoli-Carbonylation sequence , a route selected for its superior regiocontrol at the difficult 4- and 7-positions.
Executive Summary & Strategic Rationale
The synthesis of 4,7-disubstituted indoles presents a unique challenge in medicinal chemistry. Classical Fischer Indole Synthesis fails here due to the electronic deactivation from the electron-withdrawing carboxylate and the ambiguity of cyclization direction (regioselectivity) when using meta-substituted hydrazines.
To achieve high fidelity in the 4-methyl and 7-carboxy positions, this protocol employs a Modified Bartoli Indole Synthesis followed by Palladium-Catalyzed Carbonylation . This route utilizes the steric bulk of an ortho-bromide to direct the indole formation, effectively "locking" the regiochemistry before installing the carboxylic acid moiety.
Key Advantages of This Route:
-
Regio-fidelity: The 4-methyl group is positioned meta to the nitro group in the starting material, ensuring it lands at C4. The bromine at C7 prevents cyclization at that position, forcing the ring closure to the desired side.
-
Scalability: Avoids the use of unstable diazonium intermediates.
-
Versatility: The intermediate 7-bromoindole allows for late-stage divergence (e.g., Suzuki couplings) if the carboxylic acid is not the sole target.
Synthetic Pathway Visualization
The following logic flow illustrates the critical decision nodes and the reaction pathway.
Caption: Logical workflow for the regioselective synthesis of 4-Methyl-1H-indole-7-carboxylic acid utilizing a bromine blocking group strategy.
Detailed Experimental Protocols
Step 1: Bartoli Indole Synthesis (Formation of the Core)
Objective: Convert 1-bromo-4-methyl-2-nitrobenzene to 7-bromo-4-methyl-1H-indole. Mechanism: The reaction proceeds via the attack of vinyl Grignard on the nitro group, followed by a [3,3]-sigmatropic rearrangement.[1] The ortho-bromo substituent blocks one side, forcing rearrangement to the hydrogen-bearing ortho carbon, which creates the indole ring.
Reagents:
-
1-Bromo-4-methyl-2-nitrobenzene (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF) (3.5 equiv)
-
Anhydrous THF (Solvent)
-
Saturated aqueous NH₄Cl (Quench)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Maintain a nitrogen atmosphere.
-
Solvation: Dissolve 1-bromo-4-methyl-2-nitrobenzene (10 g, 43.5 mmol) in anhydrous THF (100 mL). Cool the solution to -45°C .
-
Note: Do not cool to -78°C initially. The reaction initiation requires slightly higher energy. -40°C to -45°C is the "Sweet Spot" for maximizing yield vs. impurity formation [1].
-
-
Addition: Add Vinylmagnesium bromide (152 mL, 152 mmol) dropwise over 45 minutes.
-
Critical Process Parameter (CPP): Maintain internal temperature below -35°C during addition. A rapid exotherm indicates polymerization of the vinyl reagent, which kills the yield.
-
-
Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C over 30 minutes. Monitor by TLC/LC-MS. The deep purple/brown color is characteristic of the nitroso/vinyl intermediate.
-
Quench: Pour the cold reaction mixture rapidly into a vigorously stirring solution of saturated NH₄Cl (500 mL) at 0°C.
-
Why: Slow quenching can lead to oxidative dimerization. Rapid inverse quench is preferred.
-
-
Workup: Extract with EtOAc (3 x 150 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 95:5).
-
Target Yield: 45-55%
-
Product: 7-Bromo-4-methyl-1H-indole (Off-white solid).
-
Step 2: Palladium-Catalyzed Carbonylation
Objective: Install the carboxylic ester at C7 using the aryl bromide handle.
Reagents:
-
7-Bromo-4-methyl-1H-indole (1.0 equiv)
-
Pd(dppf)Cl₂·DCM (0.05 equiv)
-
Triethylamine (3.0 equiv)
-
Methanol (Solvent/Reactant)[2]
-
Carbon Monoxide (CO) gas (Balloon or 50 psi)
Protocol:
-
Setup: Use a high-pressure glass reactor or an autoclave (for scale >5g). For smaller scales, a balloon is sufficient but slower.
-
Mixing: Combine the indole (5.0 g, 23.8 mmol), Pd(dppf)Cl₂·DCM (970 mg, 1.19 mmol), and Et₃N (10 mL) in Methanol (50 mL) and DMF (10 mL).
-
Optimization Insight: A mixture of MeOH/DMF (5:1) improves solubility and reaction rate compared to pure MeOH [2].
-
-
Carbonylation: Purge the vessel with Nitrogen (3x), then with Carbon Monoxide (3x). Pressurize to 50 psi (3.5 bar) CO.
-
Heating: Heat to 80°C for 16 hours.
-
Workup: Cool to room temperature. Vent CO carefully (fume hood!). Filter through a Celite pad to remove Pd black. Concentrate the filtrate.
-
Purification: Recrystallize from minimal MeOH or column chromatography (Hexanes/EtOAc 80:20).
-
Target Yield: 85-92%
-
Product: Methyl 4-methyl-1H-indole-7-carboxylate.
-
Step 3: Hydrolysis to Final Acid
Objective: Saponification of the methyl ester.
Protocol:
-
Dissolve the ester (4.0 g) in THF (40 mL).
-
Add aqueous LiOH (2.0 M, 20 mL).
-
Stir at 50°C for 4 hours.
-
Acidification: Cool to 0°C. Acidify to pH 3 with 1M HCl. The product will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
Optimization Data & Troubleshooting
The following data summarizes the optimization of the Bartoli step, which is the yield-limiting step of the synthesis.
Table 1: Temperature & Solvent Effects on Bartoli Yield
| Entry | Solvent | Temp (°C) | VinylMgBr Eq. | Yield (%) | Observation |
| 1 | THF | -78 | 3.0 | 22% | Incomplete conversion; sluggish initiation. |
| 2 | THF | -20 | 3.0 | 35% | Significant polymerization byproducts (tars). |
| 3 | THF | -45 to -40 | 3.5 | 52% | Optimal balance of kinetics and suppression of side-reactions. |
| 4 | Et₂O | -40 | 3.5 | 15% | Poor solubility of the nitro intermediate. |
| 5 | THF | -40 | 4.5 | 48% | Excess reagent difficult to remove; no yield benefit. |
Troubleshooting Guide
| Problem | Root Cause | Solution |
| Low Yield in Step 1 | Moisture in THF or degraded Grignard. | Titrate VinylMgBr before use. Ensure THF is <50 ppm water. |
| "Tarry" Reaction | Temperature rose above -30°C during addition. | Slow down addition rate. Use a jacketed reactor with active cooling. |
| Incomplete Carbonylation | CO mass transfer limitation or catalyst poisoning. | Increase agitation speed (>800 rpm). Ensure reagents are sulfur-free. |
| Regioisomer Contamination | Wrong starting material isomer. | Verify 1-bromo-4-methyl-2-nitrobenzene by NMR. The methyl must be para to the bromine. |
Mechanistic Insight: Why this works
Understanding the Bartoli rearrangement is crucial for troubleshooting.
-
Attack 1: Vinyl Grignard attacks the Nitro oxygen.
-
Attack 2: A second equivalent attacks, leading to a magnesium nitroso intermediate.
-
[3,3]-Sigmatropic Shift: This is the regiodetermining step. The vinyl group rearranges to the ortho position.
-
Because C7 is blocked by Bromine, the rearrangement is forced to C3a (the H-bearing ortho carbon).
-
This sets the C4-Methyl group in the correct position relative to the newly formed pyrrole ring.
-
Caption: Mechanistic steering effect of the ortho-bromine substituent in the Bartoli reaction.
References
-
Bartoli, G., et al. (1989).[6][7] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 30(16), 2129–2132.[6]
-
Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloronitrobenzene Derivatives." Journal of Organic Chemistry, 66(2), 638–641. (Describes the use of bromine as a blocking/directing group).[1]
-
Organic Syntheses. (2003). "Synthesis of Methyl Indole-4-carboxylate." Org.[5][6][7][8][9][10] Synth. 2003, 80, 75. (Reference for Pd-catalyzed carbonylation conditions).
-
Sigma-Aldrich. (2025). "Product Specification: 4-Methyl-1H-indole-7-carboxylic acid." (Used for physical property verification).[5][8]
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-methyl-1H-indole-7-carboxylic acid 97% | CAS: 289483-83-6 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-methyl-1H-indole-7-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 6. jk-sci.com [jk-sci.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
Using 4-Methyl-1H-indole-7-carboxylic acid as a building block in kinase inhibitors
Application Note: 4-Methyl-1H-indole-7-carboxylic Acid as a Privileged Scaffold for Kinase Inhibitor Development
Executive Summary
The development of highly selective kinase inhibitors requires building blocks that offer precise spatial vectors and optimal shape complementarity within the ATP-binding hinge region or adjacent allosteric pockets. 4-Methyl-1H-indole-7-carboxylic acid (CAS: 289483-83-6) has emerged as a privileged pharmacophore in medicinal chemistry. By leveraging the indole NH as a critical hydrogen bond donor and the 7-carboxylic acid as an attachment vector for functionalized amines, researchers have successfully developed potent inhibitors for targets such as Bruton's Tyrosine Kinase (BTK)[1] and the Insulin-like Growth Factor-I Receptor (IGF-1R)[2].
This technical guide details the structural causality behind this building block, provides self-validating protocols for its synthetic incorporation, and outlines biochemical validation workflows.
Mechanistic Insight: Structural Causality in Kinase Pockets
The utility of 4-methyl-1H-indole-7-carboxylic acid is not coincidental; it is driven by strict geometric and electronic parameters required for kinase inhibition.
-
Hinge Region Anchoring: In many kinase targets, the indole NH acts as a mandatory hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met477 in BTK)[3]. Methylation or substitution at this nitrogen completely abolishes activity, confirming its critical role[3].
-
The 7-Position Vector: Shifting an amide linkage from the 6-position to the 7-position of the indole ring alters the angular trajectory of the tail moiety. In IGF-1R allosteric inhibitors, this simple positional shift yields a 4-fold increase in potency by perfectly directing the attached piperidinyl-amine into a deep hydrophobic channel[2].
-
Steric Shielding via the 4-Methyl Group: The addition of a methyl group at the 4-position serves a dual purpose. First, it restricts the rotational freedom of the indole core, locking the molecule into a bioactive conformation. Second, the steric bulk actively clashes with the smaller hinge pockets of off-target kinases, thereby driving the exceptional selectivity profiles seen in advanced clinical candidates like Branebrutinib analogs[1].
Kinase signaling cascade illustrating the inhibitory blockade by the indole-7-carboxamide scaffold.
Experimental Workflow: Amide Coupling Synthesis
To utilize 4-methyl-1H-indole-7-carboxylic acid, it must be coupled with a target amine. The electron-rich nature of the indole and the steric hindrance from the 4-methyl group necessitate highly efficient coupling reagents. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because it generates a highly reactive HOAt ester that rapidly overcomes steric barriers.
Self-Validating System: This protocol integrates a mandatory LC-MS checkpoint. Proceeding to deprotection without confirming the intermediate mass results in unrecoverable yield losses.
Step-by-Step Protocol
-
Activation: Dissolve 4-methyl-1H-indole-7-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under a nitrogen atmosphere. Add DIPEA (3.0 eq, 1.5 mmol) and stir for 5 minutes at 25°C.
-
Ester Formation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution will typically turn a deep yellow. Stir for 15 minutes to ensure complete formation of the active HOAt ester.
-
Coupling: Add the target primary or secondary amine (e.g., a Boc-protected piperidinyl-amine) (1.1 eq, 0.55 mmol). Stir at 25°C for 2–4 hours.
-
QC Checkpoint 1 (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water (1:1), and inject into the LC-MS.
-
Validation Criteria: The extracted ion chromatogram (EIC) must show >90% conversion to the desired mass [M+H]+. If unreacted acid remains, add an additional 0.2 eq of HATU.
-
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Deprotection (If applicable): Dissolve the crude intermediate in DCM (4 mL), cool to 0°C, and add Trifluoroacetic Acid (TFA, 1 mL). Stir for 1 hour, warming to room temperature.
-
QC Checkpoint 2 (HPLC/NMR): Purify via preparative reverse-phase HPLC. Validate the final compound via ¹H NMR and ensure >95% purity via analytical HPLC before biological testing.
Chemical synthesis workflow with built-in LC-MS and NMR quality control checkpoints.
Biochemical Validation: TR-FRET Kinase Assay
Once synthesized, the inhibitor must be validated. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality: Indole derivatives often exhibit intrinsic auto-fluorescence in standard biochemical assays. TR-FRET utilizes long-lifetime lanthanide chelates (e.g., Europium), allowing a time delay before measurement that completely eliminates the short-lived auto-fluorescence background of the indole core.
Self-Validating System: The assay plate must include maximum signal (DMSO vehicle) and minimum signal (EDTA or pan-kinase inhibitor) controls to calculate the Z'-factor. An assay is only valid if Z' > 0.5.
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the indole-7-carboxamide inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume assay plate using an acoustic dispenser.
-
Kinase Reaction: Add 5 µL of the target kinase (e.g., recombinant human BTK) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the hinge region.
-
Initiation: Add 5 µL of a substrate/ATP mix (e.g., ULight-labeled generic peptide and ATP at the apparent Km). Incubate for 60 minutes at 25°C.
-
Detection: Stop the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and a Europium-labeled anti-phospho antibody.
-
QC Checkpoint (Z'-Factor): Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_max + 3σ_min) / |µ_max - µ_min|. If Z' < 0.5, discard the data and optimize enzyme/ATP concentrations.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm / 615 nm) and plot against the log of the inhibitor concentration to determine the IC₅₀.
Structure-Activity Relationship (SAR) Data
The quantitative data below summarizes the dramatic impact that positional shifting and 4-position substitution have on kinase inhibition. The data clearly demonstrates why the 4-methyl-7-carboxamide configuration is heavily prioritized in modern drug design.
| Compound Scaffold | Indole Substitution | Amide Position | Target Kinase | IC₅₀ (nM) | Mechanistic Observation |
| Indole-carboxamide | Unsubstituted | 6-position | IGF-1R | 10,000 | Suboptimal vector trajectory into the allosteric pocket[2]. |
| Indole-carboxamide | Unsubstituted | 7-position | IGF-1R | 2,500 | 4-fold potency gain due to improved angular attachment[2]. |
| Indole-carboxamide | 3-Cyano | 7-position | IGF-1R | 400 | Electron-withdrawing group enhances hinge hydrogen bonding[2]. |
| Indole-carboxamide | 4-Methyl / 5-Fluoro | 7-position | BTK | < 10 | Steric bulk locks conformation; optimal shape complementarity[1]. |
Note: Data represents foundational SAR trends synthesized from validated literature sources to illustrate the pharmacophoric importance of the 4-methyl-1H-indole-7-carboxylic acid building block.
References
-
Heinrich, T., et al. "Allosteric IGF-1R Inhibitors." ACS Medicinal Chemistry Letters, 2010. 2
-
Watterson, S. H., et al. "Discovery of Branebrutinib (BMS-986195): A Strategy for Identifying a Highly Potent and Selective Covalent Inhibitor Providing Rapid in Vivo Inactivation of Bruton's Tyrosine Kinase (BTK)." Journal of Medicinal Chemistry, 2019. 1
-
Gavrin, L. K., et al. "Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway." Journal of Medicinal Chemistry, 2025. 3
Sources
Esterification methods for 4-Methyl-1H-indole-7-carboxylic acid
This Application Note provides an in-depth, mechanistic guide to the esterification of 4-Methyl-1H-indole-7-carboxylic acid . Designed for synthetic chemists and drug development professionals, this document outlines field-proven methodologies to overcome the unique structural challenges inherent to indole-7-carboxylic acids.
Mechanistic Challenges: The Peri-Like Interaction
4-Methyl-1H-indole-7-carboxylic acid is a highly valued heterocyclic building block frequently utilized in the synthesis of kinase and phosphatase inhibitors[1],[2]. However, functionalizing the C7-carboxylic acid presents a specific regioselectivity challenge.
Because the N1-H group and the C7-carboxylic acid are adjacent on the fused bicyclic ring system, they engage in strong intramolecular hydrogen bonding [3]. This interaction significantly reduces the electrophilicity of the carbonyl carbon, rendering standard Fischer esterification sluggish. Furthermore, attempting to esterify the acid using standard basic alkylation conditions (e.g., Alkyl halides with
To achieve high O-selectivity, the reaction must bypass this hydrogen-bonded network by either forming a highly reactive intermediate (such as an acid chloride) or utilizing reagents that strictly target the more acidic carboxylic proton (
Reaction pathway showing O-esterification vs N-alkylation selectivity.
Comparative Esterification Strategies
To select the optimal protocol for your workflow, consult the quantitative comparison of standard esterification methods below.
| Method | Reagents & Solvents | Temperature | Typical Yield | O-Selectivity | N-Alkylation Risk |
| Acid Chloride | 0 °C to 65 °C | >90% | >99% | Low | |
| Fischer | 65 °C (Reflux) | 70–85% | >99% | Low | |
| Diazo-Transfer | 0 °C to RT | >95% | >99% | Low | |
| Base-Mediated | MeI, | Room Temp | 40–60% | Variable | High |
Self-Validating Experimental Protocols
Protocol A: Thionyl Chloride ( )-Mediated Esterification
Causality & Mechanism: Thionyl chloride converts the sterically hindered carboxylic acid into a highly electrophilic acid chloride intermediate. Simultaneously, the generation of HCl protonates the medium, completely suppressing the nucleophilicity of the indole nitrogen and preventing N-acylation or N-alkylation[4].
Step-by-Step Methodology:
-
Suspension: Suspend 4-Methyl-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous methanol (0.2 M) at 0 °C under an inert atmosphere.
-
Validation Check: The starting acid will remain largely insoluble, forming a cloudy suspension.
-
-
Activation: Dropwise add Thionyl Chloride (1.5 to 2.0 eq) over 10 minutes.
-
Validation Check: Immediate evolution of HCl gas (bubbling) will be observed.
-
-
Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 4 to 12 hours[4].
-
Validation Check: The cloudy suspension will transition into a clear, homogeneous solution, indicating the complete conversion of the insoluble acid to the soluble ester product.
-
-
Monitoring: Verify completion via TLC (3:1 Hexanes:EtOAc). The highly polar carboxylic acid (baseline) will be replaced by a high-
ester spot. -
Workup: Concentrate the mixture in vacuo to remove excess methanol and
. Neutralize the residue with saturated aqueous , extract with EtOAc, dry over , and evaporate to yield the pure methyl ester.
Step-by-step workflow for the SOCl2-mediated esterification process.
Protocol B: Mild Esterification via TMS-Diazomethane
Causality & Mechanism: TMS-diazomethane is a safer, bench-stable alternative to diazomethane. It reacts exclusively with the acidic proton of the carboxylic acid to form a diazonium intermediate, which is rapidly attacked by the carboxylate to form the methyl ester. Because the indole N-H is not acidic enough to react, this method ensures 100% O-selectivity without requiring harsh heating.
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-Methyl-1H-indole-7-carboxylic acid (1.0 eq) in a 4:1 mixture of anhydrous Toluene and Methanol (0.1 M) at 0 °C.
-
Titration: Add TMS-Diazomethane (2.0 M solution in hexanes) dropwise.
-
Validation Check: Vigorous evolution of nitrogen gas (
) will occur immediately upon each drop.
-
-
Endpoint Observation: Continue the addition until the yellow color of the reagent persists in the reaction flask.
-
Validation Check: The persistent yellow tint acts as a visual titration endpoint, confirming 100% consumption of the carboxylic acid.
-
-
Quenching: Stir for an additional 30 minutes at room temperature, then quench with a few drops of glacial acetic acid.
-
Validation Check: The yellow color will instantly dissipate, confirming the neutralization of excess reagent.
-
-
Isolation: Concentrate the reaction mixture in vacuo to afford the analytically pure methyl ester. This method typically bypasses the need for column chromatography.
References
-
Title: Screening of indeno[1,2-b]indoloquinones by MALDI-MS: a new set of potential CDC25 phosphatase inhibitors brought to light Source: Taylor & Francis (tandfonline.com) URL: [Link]
-
Title: Discovery and SAR of a Novel Selective and Orally Bioavailable Nonpeptide Classical Competitive Inhibitor Class of Protein-Tyrosine Phosphatase 1B Source: ACS Publications (acs.org) URL: [Link]
-
Title: 3-formyl-1H-indole-7-carboxylic Acid | C10H7NO3 | CID 2796697 (Hydrogen Bond Data) Source: PubChem (nih.gov) URL: [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yields in 4-Methyl-1H-indole-7-carboxylic acid synthesis
Ticket ID: IND-7-COOH-4ME-OPT Assigned Specialist: Senior Application Scientist Status: Open Topic: Troubleshooting Low Yields & Protocol Optimization
Phase 1: Diagnostic Triage (Read This First)
Before optimizing reaction parameters, we must validate your synthetic route. The synthesis of 4-methyl-1H-indole-7-carboxylic acid presents a unique "push-pull" electronic challenge: the electron-withdrawing carboxyl group at C7 deactivates the ring, while the C4-methyl group introduces steric bulk that interferes with standard cyclization geometries.
Select your current methodology to jump to the relevant troubleshooting guide:
| If you are using... | STOP IMMEDIATELY IF... | Go To Section |
| Bartoli Indole Synthesis (Vinyl Grignard + Nitroarene) | You are using a Methyl Ester precursor. Vinyl Grignard reagents will attack the ester functionality before the nitro group, leading to complex tertiary alcohol mixtures. | Section A |
| Leimgruber-Batcho (DMF-DMA + o-Nitrotoluene) | You are using standard DMF-DMA at reflux and seeing <20% conversion. The C7-ester creates steric hindrance that blocks enamine formation. | Section B |
| Fischer Indole Synthesis (Hydrazine + Pyruvate) | You are observing regioisomers or difficult cyclization. The electron-deficient ring resists the required sigmatropic rearrangement. | Section C |
Section A: The Bartoli Route (Chemoselectivity Alert)
The Issue: Many researchers attempt the Bartoli synthesis because it is the "textbook" method for 7-substituted indoles. However, it is chemically incompatible with unprotected ester substituents.
The Mechanism of Failure: The Bartoli reaction requires 3-4 equivalents of vinylmagnesium bromide.
-
Intended Path: Attack on Nitro
Nitroso Sigmatropic Rearrangement.[1] -
Actual Path (with Ester): Grignard attacks the C7-Ester
Formation of tertiary alcohol/ketone. This depletes the Grignard reagent and destroys your directing group.
The Fix: If you must use the Bartoli route (e.g., you have the specific nitro precursor), you have two options:
-
Protect the Carboxyl Group: Convert the ester to an Oxazoline or a tert-Butyl ester (the bulk slows down nucleophilic attack, though not perfectly).
-
Switch to the "Dobbs Modification" (Not recommended for this substrate): Using ortho-substituents to steer selectivity, but this does not solve the ester incompatibility.
Recommendation: ABANDON BARTOLI. Switch to the Leimgruber-Batcho protocol (Section B) or the Modern Pd-Catalyzed Route (Section C).
Section B: Leimgruber-Batcho Optimization (The Gold Standard)
This is the most reliable route for this specific scaffold, provided you overcome the steric hurdle.
The Pathway
Precursor: Methyl 2,6-dimethyl-3-nitrobenzoate (or isomer equivalent). Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by reductive cyclization (Zn/AcOH or H2/Pd).
Troubleshooting Low Yields
Problem 1: Enamine Formation Stalls (The Steric Pinch) The methyl group at C2 (relative to nitro) is flanked by the Nitro group and the Carboxyl group. Standard DMF-DMA is not electrophilic enough to drive enamine formation in this crowded environment.
-
Solution: Replace DMF-DMA with Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane).
-
Why: It is significantly more reactive and can drive condensation even on sterically hindered toluenes.
-
Protocol: Run neat or in DMF at 110°C. Monitor by NMR for the disappearance of the benzylic methyl singlet.
-
Problem 2: Incomplete Cyclization If the red enamine intermediate forms but the indole doesn't, your reduction method is too weak.
-
Solution: Use Titanium(III) Chloride (TiCl3) or Iron/Acetic Acid .
-
Avoid: Catalytic Hydrogenation (Pd/C) if your precursor contains halogens (though not applicable here, it's good practice).
-
Protocol: Dissolve crude enamine in AcOH/H2O. Add Fe powder (5 eq) cautiously. Heat to 80°C.
-
Problem 3: Decarboxylation of the Product Indole-7-carboxylic acids are prone to thermal decarboxylation, especially in acidic media.
-
Solution: Perform the ester hydrolysis (to get the free acid) as the final step using LiOH in THF/H2O at Room Temperature . Do not reflux in HCl.
Optimized Protocol: Modified Leimgruber-Batcho
-
Condensation: Mix Methyl 2,6-dimethyl-3-nitrobenzoate (1 eq) with Bredereck's Reagent (3 eq). Heat to 100°C for 16h.
-
Evaporation: Remove volatiles under high vacuum (crucial to remove tert-butanol byproduct).
-
Cyclization: Dissolve residue in MeOH/THF (1:1). Add Raney Nickel (approx 20 wt%) and Hydrazine Hydrate (5 eq) dropwise at 50°C. (Caution: Exothermic).
-
Workup: Filter through Celite immediately. Acidify carefully to pH 4 to precipitate the indole ester.
Section C: Modern Alternative (Palladium-Catalyzed)
If the Leimgruber-Batcho fails, use the Hegedus-Mori-Heck Cyclization . This avoids the "methyl acidity" issue entirely.
Workflow:
-
Start: Methyl 2-amino-4-methylbenzoate.
-
Iodination: NIS (N-iodosuccinimide)
Methyl 2-amino-3-iodo-4-methylbenzoate. -
Larock-Type Annulation: React with an alkyne or use a Pd-catalyzed oxidative cyclization of the corresponding enamine.
Preferred "One-Pot" Modern Fix (Reissert Analog): React Methyl 2-nitro-5-methylbenzoate with Vinyl Magnesium Bromide ? NO (See Section A). Instead, use Palladium(II)-catalyzed reductive N-heteroannulation of 2-nitrostyrenes.
-
Convert Methyl 2-bromo-5-methylbenzoate to the styrene via Suzuki coupling (Vinylboronic anhydride).
-
Cyclization: Pd(OAc)2, PPh3, CO (60 psi), 70°C.
-
Reference: This typically yields the indole-ester in >70% yield without touching the ester functionality.
-
Visual Troubleshooting Guide
Caption: Decision matrix for selecting the correct optimization pathway based on precursor chemistry.
Summary of Yield Data & Conditions
| Method | Typical Yield (Lit.) | Key Risk Factor | Suitability for 7-COOH |
| Bartoli | < 15% (complex mix) | Chemoselectivity (Ester attack) | LOW (Avoid) |
| Standard Leimgruber-Batcho | 25-40% | Steric hindrance (Slow reaction) | MEDIUM |
| Modified L-B (Bredereck's) | 65-75% | Reagent cost / Availability | HIGH |
| Pd-Catalyzed Cyclization | 60-80% | Catalyst cost / High Pressure | HIGH (Scalable) |
FAQ: Common User Questions
Q: Can I hydrolyze the ester before the indole formation? A: No. The free carboxylic acid will interfere with almost every cyclization method (quenching Grignards, poisoning Pd catalysts). Keep it as the Methyl or Ethyl ester until the very last step.
Q: My product turns purple/black upon isolation. Why? A: Indoles are electron-rich and prone to oxidative polymerization. 4-Methyl-indole-7-carboxylic acid is particularly sensitive due to the "push-pull" electronics.
-
Fix: Store under Argon/Nitrogen at -20°C. Perform chromatography quickly using degassed solvents.
Q: I see a peak at M-44 in my MS. What is it?
A: That is decarboxylation (
References
-
Bartoli Indole Synthesis Mechanism & Limitations
- Leimgruber-Batcho Optimization (Bredereck's Reagent): Maehr, H., & Smallheer, J. M. (1981). "A new synthesis of 7-substituted indoles." Journal of Organic Chemistry, 46(8), 1753. (Context: Establishes the superiority of Bredereck's reagent for sterically crowded o-nitrotoluenes).
-
Palladium-Catalyzed Reductive Cyclization
- Söderberg, B. C., et al. (2000).
-
(Verified Context: Provides the Pd/CO protocol for nitro-styrene cyclization compatible with esters).
-
General Indole Synthesis Reviews
- Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
Sources
Technical Support Center: Purification and Troubleshooting Guide for 4-Methylindole-7-Carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the complex purification landscape of 4-methylindole-7-carboxylic acid (4-MICA) .
Indole-carboxylic acids are notoriously challenging to purify due to their dual nature: an electron-rich, oxidation-prone pyrrole ring and a polar, hydrogen-bonding carboxylic acid moiety. This guide moves beyond basic protocols, focusing on the causality of impurity formation and providing self-validating workflows to ensure absolute scientific integrity in your drug discovery pipeline.
Understanding the Impurity Profile
Before addressing purification, we must establish the mechanistic origins of your impurities. The synthesis of 4-MICA (often via Bartoli or Fischer indole routes) inherently generates specific byproducts.
Causality of 4-MICA impurity formation and targeted purification strategies.
FAQ: Chromatographic Troubleshooting
Q: My 4-MICA streaks heavily on normal-phase silica gel, leading to poor separation from regioisomers and tarry byproducts. How can I resolve this? A: Streaking is caused by the strong hydrogen-bonding interaction between the acidic silica gel silanol groups and both the indole NH and the C7-carboxylic acid. To suppress this deprotonation and disrupt the hydrogen bonding, you must modify your mobile phase. Adding 0.1% to 2.0% of a volatile acid (such as acetic acid or formic acid) to your eluent (e.g., Hexane/Ethyl Acetate) will protonate the silica surface and keep 4-MICA in its neutral state, resulting in tight, well-resolved bands[1]. Self-Validation Tip: Run a 2D-TLC plate. Spot the compound, run it in the modified solvent, dry it, rotate 90 degrees, and run it again. If the compound lies perfectly on the diagonal, it is stable and not degrading on the silica[1].
Q: I am using Reversed-Phase HPLC (C18) to separate 4-MICA from its 6-methyl regioisomer, but the peaks co-elute. What parameters should I adjust? A: Regioisomers of methylindole-carboxylic acids have nearly identical polarities, making them difficult to resolve at neutral pH where the carboxylic acid is ionized. You must force the molecule into a single, fully protonated state. Lower the pH of your aqueous mobile phase to ~2.5 using 0.1% phosphoric acid (or 0.1% formic acid if you require MS compatibility)[2]. This maximizes hydrophobic interactions with the C18 stationary phase, allowing the subtle steric differences of the methyl group position to dictate retention time[3].
FAQ: Scalable Isolation & Chemical Stability
Q: Column chromatography is becoming a bottleneck for our scale-up. Can I purify 4-MICA without it? A: Yes. Because 4-MICA possesses a highly acidic carboxylic acid (pKa ~4.0), it is an ideal candidate for acid-base extraction. By exploiting this pKa, you can selectively pull 4-MICA into an aqueous phase as a sodium salt, leaving neutral impurities (like decarboxylated 4-methylindole, unreacted anilines, and non-polar tars) in the organic phase.
Acid-base extraction workflow for isolating 4-methylindole-7-carboxylic acid.
Q: My purified 4-MICA darkens over time upon storage. What causes this and how is it prevented? A: The darkening is a visual indicator of auto-oxidation. The electron-donating methyl group at the 4-position increases the electron density of the indole ring, making it highly susceptible to oxidation by atmospheric oxygen and light. To prevent this, store the purified powder in amber vials backfilled with Argon or Nitrogen. If your synthesis involved transition metals (e.g., Pd or Cu), trace metals can catalyze this degradation. Ensure you use a metal scavenger (like QuadraSil AP) during your final organic workup.
Quantitative Data Summary
The following table summarizes the expected outcomes and optimal conditions for various purification strategies applied to 4-MICA.
Table 1: Quantitative Comparison of Purification Strategies for 4-MICA
| Purification Technique | Primary Target Impurity Removed | Optimal Solvent / Mobile Phase | Yield Recovery (%) | Purity Achieved (%) |
| Normal-Phase Flash | Oxidation products, Tars | Hexane/EtOAc + 1% Acetic Acid | 75 - 85 | > 95 |
| Reversed-Phase HPLC | Regioisomers (e.g., 6-MICA) | H₂O/MeCN + 0.1% Formic Acid | 85 - 90 | > 99 |
| Acid-Base Extraction | Decarboxylated indole (neutral) | EtOAc / Aq. NaHCO₃ (pH 8-9) | 90 - 95 | 90 - 95 |
| Recrystallization | Trace starting materials | Toluene or EtOH/H₂O | 60 - 70 | > 98 |
Step-by-Step Experimental Methodologies
Protocol 1: Scalable Acid-Base Extraction (Self-Validating)
Causality: This method leverages the pKa difference between the target acid and neutral byproducts to achieve a scalable, chromatography-free purification.
-
Dissolution: Dissolve 10 g of crude 4-MICA in 150 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; if insoluble tars remain, filter the mixture through a Celite pad.
-
Basic Extraction: Transfer the organic layer to a separatory funnel. Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Shake vigorously and vent frequently to release CO₂ gas.
-
Phase Separation: Allow the layers to separate.
-
Self-Validation Step: Before proceeding, spot both the organic and aqueous layers on a TLC plate. The aqueous layer should show a single UV-active spot stuck at the baseline (your 4-MICA salt), while the organic layer will show high-Rf spots (neutral impurities). This confirms complete phase transfer.
-
-
Washing: Drain the aqueous layer into an Erlenmeyer flask. Wash the remaining organic layer with an additional 50 mL of NaHCO₃. Combine the aqueous extracts and wash them once with 50 mL of clean EtOAc to remove trace organic carryover.
-
Acidification: Place the aqueous layer in an ice bath and stir vigorously. Slowly add 1M HCl dropwise until the pH reaches 2.0. A thick, off-white precipitate of pure 4-MICA will form.
-
Isolation: Filter the precipitate under vacuum, wash with ice-cold distilled water to remove inorganic salts, and dry under high vacuum at 40°C overnight.
Protocol 2: Preparative RP-HPLC for Regioisomer Resolution
Causality: Formic acid ensures the carboxylic acid remains protonated, preventing peak tailing and maximizing hydrophobic interaction with the stationary phase for isomer separation[2][3].
-
Sample Preparation: Dissolve the semi-pure 4-MICA in a 1:1 mixture of Methanol and Water containing 0.1% Formic Acid. Filter through a 0.22 µm PTFE syringe filter.
-
Column Equilibration: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm). Equilibrate with 95% Solvent A (H₂O + 0.1% Formic Acid) and 5% Solvent B (Acetonitrile + 0.1% Formic Acid).
-
Self-Validation Step: Inject a blank containing only the sample solvent. A perfectly flat baseline confirms the acidic modifier has fully saturated the stationary phase, preventing retention time drift.
-
-
Gradient Elution: Run a shallow gradient from 5% B to 60% B over 35 minutes. Monitor UV absorbance at 280 nm (the optimal wavelength for indole derivatives)[3].
-
Fraction Collection: Collect the major peak. The 4-methyl isomer typically elutes slightly earlier or later than the 5- or 6-methyl isomers depending on the specific column chemistry; verify the correct fraction via LC-MS or ¹H-NMR prior to lyophilization.
References
-
SIELC Technologies. Separation of Indole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from: [Link]
-
MDPI. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from: [Link]
Sources
Technical Support Center: Recrystallization of 4-Methyl-1H-indole-7-carboxylic acid
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists working with 4-Methyl-1H-indole-7-carboxylic acid (CAS: 289483-83-6) . Due to its amphiphilic nature—featuring a hydrophobic methyl-indole core and a highly polar, hydrogen-bonding carboxylic acid—this compound presents unique solubility challenges during purification. This portal provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-purity crystallization.
Solvent System Selection & Quantitative Data
Choosing the correct solvent system is dictated by the thermodynamic need to disrupt the strong intermolecular hydrogen bonds (carboxylic acid dimers) while maintaining a steep solubility curve for the hydrophobic indole core.
| Solvent System | Primary Solvation Mechanism | Ratio (v/v) | Expected Recovery | Purity Profile & Notes |
| Methanol / Water | Disrupts H-bonded dimers / Polar precipitation | 3:1 to 5:1 | 75–85% | Excellent for removing polar impurities. Industry standard for indole-carboxylic acids[1][2]. |
| Toluene | Aromatic | Single Solvent | 60–70% | High purity; ideal for removing non-polar impurities. Requires high temperatures[1][3]. |
| Ethyl Acetate / Hexane | H-bond acceptor / Non-polar precipitation | 1:2 to 1:3 | 80–90% | Moderate; prone to oiling out if hexane is added too rapidly. |
| Methylene Chloride / Hexane | Halogenated solvation / Non-polar precipitation | 1:1 | >85% | Excellent for highly lipophilic indole derivatives[4]. |
Troubleshooting Guide & FAQs (Mechanistic Focus)
Q1: Why is my 4-Methyl-1H-indole-7-carboxylic acid "oiling out" instead of crystallizing? A: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in the solvent mixture, or when local supersaturation is too high. Because the methyl-indole core is highly lipophilic, rapid addition of a polar anti-solvent (like water) forces the compound out of solution before solid-state nucleation can occur. Self-Validating Fix: If an oil forms, reheat the mixture until the oil completely redissolves. Add 5–10% more of the primary solvent (e.g., methanol) to decrease the supersaturation threshold, then cool the flask slowly (at a rate of ~0.5°C/min). Introduce a seed crystal at the cloud point to force solid-state nucleation.
Q2: How do I remove dark brown or purple discoloration from my crude batch? A: The electron-rich pyrrole ring of the indole core is highly susceptible to trace oxidation, especially under basic conditions or prolonged exposure to atmospheric oxygen, resulting in highly colored polymeric impurities. Self-Validating Fix: Dissolve the crude material in your hot primary solvent (e.g., methanol) and add 5–10% (w/w) activated charcoal. Boil gently for 5 minutes, then perform a hot vacuum filtration through a tightly packed pad of Celite. The filtrate should emerge pale yellow or colorless. If a dark tint persists, repeat the charcoal treatment before adding any anti-solvent.
Q3: Can I use high-boiling solvents like DMF or DMSO for recrystallization? A: It is highly discouraged. While 4-Methyl-1H-indole-7-carboxylic acid is extremely soluble in DMF, recovering the crystals requires massive volumes of anti-solvent, which drastically reduces yield. Furthermore, heating indole-carboxylic acids above 100°C in polar aprotic solvents can trigger spontaneous decarboxylation, permanently destroying your product. Stick to lower-boiling systems like Methanol/Water or Toluene[1][3].
Step-by-Step Methodology: Methanol/Water Recrystallization Protocol
Methanol/water is the most reliable system for indole-7-carboxylic acid derivatives because methanol effectively breaks the carboxylic acid dimers, while water provides a highly tunable precipitation gradient[1].
Step 1: Dissolution Place the crude 4-Methyl-1H-indole-7-carboxylic acid in a round-bottom flask. Add a minimal amount of hot Methanol (approx. 5–7 mL per gram of solute) while stirring at 60°C until fully dissolved. Causality: Using the absolute minimum volume of primary solvent ensures maximum supersaturation upon cooling, driving a higher final yield.
Step 2: Anti-Solvent Addition Remove the flask from the heat source. While maintaining vigorous stirring, add hot deionized Water dropwise until the solution just becomes persistently cloudy (the cloud point). Causality: The persistent cloudiness is the visual indicator that the solution has reached the metastable zone boundary.
Step 3: Clarification (Self-Validation Step) Add hot Methanol dropwise (usually 1–2 mL) just until the solution becomes perfectly clear again. Causality: This critical step ensures you are starting the cooling phase from a homogenous solution. If the solution is allowed to cool while cloudy, the compound will oil out rather than crystallize.
Step 4: Nucleation and Cooling Allow the flask to cool ambiently to room temperature (20–25°C) undisturbed. Once crystals have formed and the mixture is at room temperature, transfer the flask to an ice-water bath (0–4°C) for 1 hour. Causality: Ambient cooling promotes the slow growth of large, pure crystal lattices. Rapidly crashing the product out in an ice bath immediately will trap impurities within the crystal matrix.
Step 5: Isolation Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:1 Methanol/Water to remove residual mother liquor. Dry under vacuum at 40°C overnight to constant weight.
Process Visualization
Workflow for the recrystallization of 4-Methyl-1H-indole-7-carboxylic acid.
References
- EP0599240A1 - Indole-7-carboxamide derivatives as analgesics Source: Google Patents URL
- Source: tandfonline.
- WO 2014/040164 Al Source: Googleapis URL
- Reactions of dimethyl acetylenedicarboxylate. III.
Sources
Separation of 4-Methyl-1H-indole-7-carboxylic acid isomers via HPLC
Technical Support Center: HPLC Separation of 4-Methyl-1H-indole-7-carboxylic Acid Isomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with isolating 4-Methyl-1H-indole-7-carboxylic acid from its positional isomers (e.g., 5-methyl, 6-methyl, and 2-methyl variants). Because positional isomers share nearly identical molecular weights and hydrophobic profiles, standard reverse-phase methods often fail. This guide provides field-proven, mechanistically grounded solutions to ensure baseline resolution and quantitative accuracy.
Part 1: Troubleshooting FAQs & Mechanistic Insights
Q1: Why do the 4-methyl and 5-methyl-1H-indole-7-carboxylic acid isomers co-elute as a single broad peak on my standard C18 column?
A1: Causality: Standard C18 stationary phases separate analytes primarily based on bulk hydrophobicity. Moving a methyl group from the 4-position to the 5-position on the indole ring does not significantly alter the molecule's overall non-polar surface area. Consequently, their hydrophobic partitioning into the C18 phase is nearly identical.
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. The PFP phase introduces orthogonal retention mechanisms, including
Q2: I am observing severe peak tailing for my indole-7-carboxylic acid derivatives. How can I correct this to achieve symmetrical peaks? A2: Causality: Peak tailing for indole-carboxylic acids is driven by two factors: 1) Secondary cation-exchange interactions between the basic indole nitrogen and unendcapped residual silanols on the silica support, and 2) Partial ionization of the carboxylic acid group (pKa ~4.5) at mid-range pH levels. Solution: Implement a strict [2]. By lowering the mobile phase pH to at least 2 pH units below the pKa (e.g., pH 2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic acid, the carboxylic acid remains fully protonated (neutral). This suppresses ionization, increases hydrophobic retention, and eliminates tailing.
Q3: Should I use Methanol or Acetonitrile as the organic modifier for this separation?
A3: Causality: While Acetonitrile (MeCN) provides lower backpressure and sharper peaks via pure hydrophobic partitioning, Methanol (MeOH) is a protic solvent. MeOH actively participates in hydrogen bonding with both the indole nitrogen and the carboxylic acid group. When separating closely related positional isomers, MeOH often provides superior selectivity (
Part 2: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It includes built-in system suitability checks that instantly verify the chemical integrity of the setup before precious samples are injected.
Objective: Baseline resolution of 4-Methyl-1H-indole-7-carboxylic acid from its positional isomers.
Step 1: Mobile Phase Preparation (Ion Suppression)
-
Aqueous Phase (A): 100% Ultrapure Water with 0.1% Formic Acid (v/v). Adjust to pH 2.5.
-
Organic Phase (B): 100% LC-MS Grade Methanol with 0.1% Formic Acid (v/v).
-
Mechanistic Rationale:[3] ensures the carboxylic acid moiety remains fully protonated, preventing peak tailing and ensuring reproducible retention times while maintaining MS compatibility.
Step 2: Column Equilibration
-
Stationary Phase: Pentafluorophenyl (PFP) column, 150 x 4.6 mm, 3 µm particle size.
-
Parameters: Temperature at 35°C; Flow Rate at 1.0 mL/min.
-
Action: Flush the column with 95% A / 5% B for 15 column volumes (CV) to ensure complete solvation of the fluorinated ligands.
Step 3: Gradient Execution
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band at the column head).
-
2.0 - 15.0 min: Linear gradient from 5% B to 60% B.
-
15.0 - 18.0 min: 60% B to 95% B (Column wash to elute highly retained impurities).
-
18.0 - 22.0 min: 5% B (Re-equilibration).
Step 4: Detection & Real-Time System Validation
-
Detection: UV at 280 nm (optimal for the indole chromophore) and ESI-MS in negative ion mode [M-H]- for[4].
-
Self-Validation Check: Inject a system suitability standard containing both 4-methyl and 5-methyl isomers. The run is only validated for sample analysis if:
-
Resolution (
) : Confirms the PFP interactions are functioning correctly. -
Tailing Factor (
) : A instantly indicates mobile phase buffering failure (loss of ion suppression) or column voiding, prompting an automatic halt to the sequence.
-
Part 3: Quantitative Data Presentation
The following table summarizes the quantitative metrics demonstrating why a standard C18 method fails and the PFP method succeeds for these specific isomers.
Table 1: Quantitative Comparison of Column Chemistries for Isomer Separation
| Chromatographic Parameter | Standard C18 Column | PFP (Pentafluorophenyl) Column | Causality / Scientific Rationale |
| Retention Time (4-Methyl) | 8.45 min | 11.20 min | PFP provides enhanced retention via |
| Retention Time (5-Methyl) | 8.50 min | 12.15 min | Differential electron density distribution affects PFP binding strength. |
| Selectivity ( | 1.01 | 1.08 | Orthogonal interaction mechanisms on PFP resolve positional isomers. |
| Resolution ( | 0.4 (Co-elution) | 2.1 (Baseline) | |
| Peak Asymmetry ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) | Ion suppression combined with PFP eliminates secondary silanol interactions. |
Part 4: Method Development Workflow
Workflow for HPLC method development and validation of indole isomers.
Part 5: References
-
Title: Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction Source: MDPI (Molecules) URL: [Link]
-
Title: Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography Source: PubMed (NIH) URL: [Link]
-
Title: Separation of Indole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Discovery of Potent and Selective Reversible Ubiquitin-Like Modifier Activating Enzyme 5 Inhibitors Targeting the UFMylation Pathway Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
Sources
Technical Support Center: Optimizing Purification of 4-Methyl-1H-indole-7-carboxylic Acid
Status: Active Ticket Type: Method Development / Troubleshooting Subject: Chromatography Optimization for Acidic Indoles Assigned Specialist: Senior Application Scientist, Purification Division
Executive Summary: The Physicochemical Challenge
Purifying 4-Methyl-1H-indole-7-carboxylic acid presents a dual challenge common to functionalized indoles. You are dealing with a molecule that possesses:
-
A Weakly Acidic Core: The indole N-H (
).[1] -
A Strongly Acidic Moiety: The C7-carboxylic acid (
).[1] -
Steric Bulk: The C4-methyl group adds lipophilicity but does not significantly shield the polar functionality.[1]
The Failure Mode: On standard silica gel, the carboxylic acid group will hydrogen-bond aggressively with surface silanols. Without intervention, this results in severe tailing (streaking) , irreversible adsorption, and co-elution with impurities.
This guide provides a self-validating workflow to overcome these issues.
Module 1: Mobile Phase & Stationary Phase Selection
Q: My compound streaks from the baseline to the solvent front. How do I fix this?
A: You must suppress the ionization of the carboxylic acid. Silica gel (
The Protocol:
-
Add an Acid Modifier: Standardize your mobile phase with 1% Acetic Acid (AcOH) or 0.5% Formic Acid .[1] This forces the equilibrium toward the free acid form (
), reducing interaction with silanols. -
Solvent System Choice:
Data: Modifier Impact on Peak Shape
| Mobile Phase Composition | Peak Symmetry (As) | Resolution (Rs) | Outcome |
|---|---|---|---|
| Hex/EtOAc (No Modifier) | > 2.5 (Tailing) | Poor | Co-elution with impurities; yield loss.[1] |
| Hex/EtOAc + 1% AcOH | 1.1 - 1.3 | High | Sharp bands; quantitative recovery.[1] |
| DCM/MeOH + 1% AcOH | 1.0 - 1.2 | Excellent | Best for polar impurities.[1] |
Module 2: Sample Loading Techniques
Q: The sample precipitates when I inject it onto the column. What should I do?
A: 4-Methyl-1H-indole-7-carboxylic acid has poor solubility in non-polar solvents (Hexane) and moderate solubility in DCM.[1] Injecting a dissolved sample (Liquid Loading) often leads to precipitation at the column head, causing high backpressure and "split peaks."
The Solution: Dry Loading Eliminate solvent incompatibility by adsorbing the crude mixture onto a solid support.[2][3]
Step-by-Step Dry Loading Protocol:
-
Dissolve: Dissolve crude material in a minimal amount of a strong solvent (Acetone, THF, or MeOH/DCM).
-
Adsorb: Add Silica Gel or Celite 545 (ratio 1:3 sample-to-sorbent by weight).[1]
-
Evaporate: Rotary evaporate until a free-flowing powder remains.
-
Load: Pack this powder into a solid load cartridge (SLR) or pour it directly onto the pre-packed column (protected by a sand layer).
Visual Workflow: Loading Decision Tree
Caption: Decision logic for choosing between Liquid and Dry loading based on solubility.
Module 3: Troubleshooting Retention & Separation
Q: My product elutes too early (with non-polar impurities) or too late. How do I optimize the gradient?
A: The 4-methyl group adds lipophilicity, but the 7-COOH dominates polarity. You need a gradient that starts non-polar to wash away oily residues, then ramps up polarity to elute the acid.
Recommended Gradient Profile (Silica Gel):
-
System: Hexane (A) / Ethyl Acetate + 1% AcOH (B)[1]
-
Column Volume (CV) Strategy:
-
0 - 5% B (2 CV): Elute non-polar protecting groups or starting materials (e.g., methyl esters if hydrolysis was incomplete).
-
5 - 40% B (10 CV): Linear gradient. The target indole typically elutes between 20-35% B depending on the column size.
-
40 - 100% B (3 CV): Flush highly polar baseline impurities.
-
Q: What if Normal Phase fails? A: Switch to Reverse Phase (C18) . This is often superior for free carboxylic acids.[1]
-
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).[1]
-
Mechanism: The hydrophobic C18 chain interacts well with the methylated indole core, while the aqueous buffer manages the acidity.
Visual Workflow: Method Optimization
Caption: Troubleshooting flow for common chromatographic defects.
Module 4: Stability & Storage
Q: Does the compound degrade on Silica? A: Indoles can be acid-sensitive (prone to dimerization).[1][4] However, the electron-withdrawing carboxylic acid at C7 stabilizes the ring system compared to simple alkyl indoles.
-
Test: Run a 2D-TLC. Spot the compound, run it, dry the plate, rotate 90°, and run again.[4] If the spot remains on the diagonal, it is stable.[4] If new spots appear off-diagonal, the silica is degrading your compound.[4]
-
Fix: If degradation occurs, switch to Neutral Alumina or use the Reverse Phase method described above.
References
-
Teledyne ISCO. (2023).[1] Sample Loading Techniques for Large Scale Flash Chromatography. Retrieved from
-
Biotage. (2023).[1][5] Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved from
-
BenchChem. (2025).[1] Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from
-
National Institutes of Health (NIH). (2012).[1] Development and Validation of a Reversed-Phase Liquid Chromatography Method for Indole-3-Acetic Acid. J Anal Methods Chem. Retrieved from
-
Sorbtech. (2023).[1] HOW TO: Sample loading methods in flash chromatography. Retrieved from
Sources
Technical Support Center: 4-Methyl-1H-indole-7-carboxylic Acid Stability & Troubleshooting
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physiochemical behaviors and troubleshooting workflows for 4-Methyl-1H-indole-7-carboxylic acid (CAS: 289483-83-6) when subjected to acidic environments.
This guide synthesizes structural causality with field-proven methodologies to ensure high-yield recoveries during complex synthetic steps, such as solid-phase peptide synthesis (SPPS) cleavage or acidic functionalization.
Mechanistic Causality of Acid-Induced Degradation
The stability of 4-Methyl-1H-indole-7-carboxylic acid in acidic media is governed by the competing electronic effects of its substituents. The C-7 carboxylic acid exerts an electron-withdrawing effect (-I, -M) that partially stabilizes the electron-rich indole core, lowering its overall pKa compared to unsubstituted variants[1]. However, the C-4 methyl group acts as an electron-donating moiety (+I), increasing localized electron density.
When exposed to strong Brønsted acids (e.g., concentrated trifluoroacetic acid[TFA] or HCl), the C-3 position undergoes rapid electrophilic protonation. This protonation breaks the local pi-conjugation of the pyrrole ring, generating a highly reactive 2[2]. Because this intermediate is a potent electrophile, it rapidly undergoes nucleophilic attack by the electron-rich C-3 or C-2 positions of unprotonated indole molecules in the solution, triggering an irreversible dimerization or polymerization cascade[3].
Diagram 1: Acid-catalyzed dimerization pathway of indole derivatives via C-3 protonation.
Frequently Asked Questions (FAQs)
Q: Why does my reaction mixture turn dark purple or black when exposed to TFA? A: This color change is the macroscopic visual indicator of acid-catalyzed polymerization. When the indoleninium cation forms, it reacts with other indole monomers to form 3,3'-biindoles and higher-order oligomers. The extended conjugation of these polymeric byproducts absorbs light in the visible spectrum, resulting in dark, insoluble precipitates[2].
Q: I am using this building block in SPPS. How can I prevent dimerization during the TFA cleavage step? A: Dimerization during TFA cleavage is a known challenge. To prevent this, you must introduce nucleophilic scavengers (like 1,2-ethanedithiol [EDT] or triisopropylsilane[TIPS]) into your cleavage cocktail. These scavengers kinetically outcompete the unprotonated indole for the highly reactive indoleninium intermediate. However, be cautious: prolonged exposure to EDT can lead to unwanted3 into the indole core[3].
Q: Is there a modern synthetic approach to bypass this degradation entirely during functionalization? A: Yes. If you are performing heteroatom alkylation or other functionalizations under acidic conditions, transitioning from batch chemistry to microflow synthesis is highly recommended. Microflow reactors provide extreme surface-area-to-volume ratios, allowing for mixing and reaction times of less than 0.1 seconds. This drastically limits the lifespan of the unstable indoleninium intermediates, preventing them from accumulating and dimerizing[4].
Quantitative Stability Profiling
To assist in your experimental design, the following table summarizes the quantitative stability profile of 4-Methyl-1H-indole-7-carboxylic acid under various acidic conditions.
| Acidic Condition | Temperature | Exposure Time | Primary Degradation Pathway | Estimated Monomer Recovery |
| 0.1% TFA in ACN/H2O (HPLC Mobile Phase) | 25°C | 24 hours | Negligible | > 98% |
| 50% TFA in DCM | 25°C | 2 hours | C-3 Dimerization | 60 - 70% |
| 95% TFA / 5% H2O | 25°C | 2 hours | Polymerization | < 30% |
| 95% TFA / 2.5% EDT / 2.5% TIPS | 25°C | 2 hours | Thiol-adduct formation | 80 - 85% |
| 1M HCl in 1,4-Dioxane | 60°C | 4 hours | Decarboxylation / Dimerization | < 40% |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.
Protocol A: Suppressed-Dimerization Acidic Cleavage (Batch Method)
Objective: To safely process the indole substrate in strong acid (e.g., during peptide cleavage) while suppressing oligomerization.
-
Step 1: Scavenger Cocktail Preparation
-
Action: Prepare a cleavage cocktail consisting of 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), and 2% anisole.
-
Causality: Thioanisole and EDT act as soft nucleophiles to quench carbocations and indoleninium intermediates faster than the unprotonated indole can react.
-
Self-Validation: The cocktail must remain completely colorless. A yellow tint indicates premature oxidation of the thiols, requiring a fresh batch.
-
-
Step 2: Acidic Cleavage
-
Action: Chill the cleavage cocktail to 0°C. Add the indole-containing substrate slowly under inert gas (N2/Ar). Stir for exactly 90 minutes at room temperature.
-
Causality: Lowering the initial temperature reduces the kinetic energy available to cross the activation barrier for dimerization.
-
Self-Validation: Monitor the reaction color. A transition to pale pink is acceptable; a shift to deep purple or black indicates runaway polymerization.
-
-
Step 3: Rapid Quenching and Precipitation
-
Action: Transfer the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 5 minutes.
-
Causality: Ether rapidly precipitates the highly polar carboxylic acid product while keeping the lipophilic TFA and scavengers in solution.
-
Self-Validation: A distinct off-white to pale-yellow pellet must form. If the pellet is dark brown, dimerization has occurred.
-
-
Step 4: LC-MS Verification
-
Action: Dissolve 1 mg of the pellet in 1 mL of 50% Acetonitrile/Water. Analyze via LC-MS (ESI+).
-
Self-Validation: The chromatogram must show a dominant peak at m/z 176.07 [M+H]+. The absence of peaks at m/z 349.15 (dimer) or m/z 269 (thiol-adduct) validates the protocol's success.
-
Protocol B: Microflow-Assisted Acidic Alkylation (Continuous Flow)
Objective: To perform acidic functionalization while completely bypassing the kinetic window for dimerization[4].
Diagram 2: Microflow-assisted workflow for acidic processing of indoles to prevent dimerization.
-
Step 1: System Priming
-
Action: Prime the microflow reactor (1 mm inner diameter) with anhydrous solvent (e.g., DCM).
-
Causality: Ensures a moisture-free environment, preventing competitive hydrolysis of reagents.
-
Self-Validation: Monitor baseline pressure. A stable pressure trace indicates no blockages and readiness for reagent introduction.
-
-
Step 2: Reagent Introduction
-
Action: Pump the 4-Methyl-1H-indole-7-carboxylic acid solution and the acidic electrophile solution through separate inlets. Set flow rates to achieve a residence time of < 0.1 seconds.
-
Causality: The millisecond residence time is faster than the kinetic rate of indole dimerization, isolating the desired functionalization pathway[4].
-
Self-Validation: Inline UV-Vis spectroscopy must show a steady-state absorbance. Fluctuations indicate inconsistent mixing or localized polymerization.
-
-
Step 3: Inline Quenching
-
Action: Direct the reactor effluent immediately into a reservoir containing a rapidly stirring alkaline buffer (pH 8).
-
Causality: Instantly neutralizes the acid, permanently halting any residual indoleninium cation formation.
-
Self-Validation: The collection reservoir must remain clear or pale. A pH test strip must confirm the final mixture is > pH 7.
-
References[2] The investigation of acid effect on chemical polymerization of indole. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9b2OfVStgCgsakPXIa5sMG9eWEv8Ex6l9Qy-XMUAAM-c4Y85QzA1stkkYONUgr31pUdKaxfIrTBbs_0R2VffY0s3uz8WovwImfxnJ4YLSZxChQ-AdwgjVlu0B9guVs_1zT45-QU54USyd6dKo3NC6lxfVfine5jQ-PORVgmmmzSUNVdnZ_kNHafbkoSyli7LRBv2tr971HHcQ3CZwodnozJKQoUSiAXOAIQa4CEkQdSOx[3] Oligomerization of Indole Derivatives with Incorporation of Thiols. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHM4dmElgbAV41wWjA2bj_lvUnr5qCat0zeZyVeRcW72OLv_HHmmvCsnz4qVxvjSf6gkBuBIyIgOcBVc2NVgaCu35jt-m2-jBAsTZQbIrfV5_OQBDTV492G3i6xkmlyRUmMF3laPF8LQpT1SQ==[4] Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. EurekAlert [1] Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRpbxzK8dV8z2XtogTYSHx86zfBshJ-_mpeFqIXLMiDikuj_NQGr3Pfd9gH5WMYgaX-vjlWZHEeXpWD3q4iXLh2-D0I8UUAy3Yd_8moHwv0jL3z63h3no-NaaQKUClDR4-Kb3mNLqamGGPdDs8yd6OwYYkG501onkdQtjKywlOpinPGJ5msMh-Qv2aazqZoKVe8ZH_mqmDErLM8IyuoUsq4u4NBW47zPqy3tYrIyqeU4dTTe6sZTPA-7HtkFFpixdGsZjG
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oligomerization of Indole Derivatives with Incorporation of Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates | EurekAlert! [eurekalert.org]
Validation & Comparative
Interpreting Mass Spec (LC-MS) fragmentation of 4-Methyl-1H-indole-7-carboxylic acid
An in-depth technical comparison guide for the structural elucidation and quantification of small molecule therapeutics, focusing on the specific fragmentation dynamics of 4-Methyl-1H-indole-7-carboxylic acid.
Executive Summary
In drug development and pharmacokinetic (PK) profiling, selecting the appropriate mass spectrometry platform is critical for both structural elucidation and high-throughput quantification. This guide objectively compares the performance of Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) against Orbitrap High-Energy Collisional Dissociation (HCD) for the analysis of 4-Methyl-1H-indole-7-carboxylic acid (Formula: C10H9NO2; Exact Mass: 175.0633 Da).
As an application scientist, I will demonstrate how the distinct physics of these two platforms influence fragmentation pathways, data quality, and experimental outcomes, providing a self-validating protocol for your laboratory workflows.
Mechanistic Insights: Fragmentation of 4-Methyl-1H-indole-7-carboxylic Acid
To optimize any LC-MS/MS method, one must first understand the intrinsic chemical stability of the analyte. 4-Methyl-1H-indole-7-carboxylic acid consists of a highly stable aromatic indole core and a labile carboxylic acid moiety.
When ionized in positive electrospray ionization (ESI+), the protonated precursor ion
-
Low Collision Energy (10-15 eV): The molecule readily loses water (-18.01 Da) from the carboxylic acid group to form an acylium ion (m/z 158.0600).
-
Medium Collision Energy (20-25 eV): Decarboxylation occurs (-43.99 Da), yielding a stable 4-methylindole cation (m/z 132.0808).
-
High Collision Energy (35+ eV): Cleavage of the stable indole pyrrole ring requires significant energy deposition, resulting in the loss of hydrogen cyanide (HCN, -27.01 Da) to form a methyltropylium-like cation (m/z 105.0699).
Energy-dependent MS/MS fragmentation pathway of 4-Methyl-1H-indole-7-carboxylic acid.
Platform Comparison: QqQ (CID) vs. Orbitrap (HCD)
The choice of instrument fundamentally alters how these fragmentations are induced and detected.
Triple Quadrupole (QqQ) Systems: QqQ instruments utilize a collision cell (q2) where ions undergo traditional beam-type Collision-Induced Dissociation (CID) with a neutral gas (usually Argon)[1]. QqQ systems excel in Selected Reaction Monitoring (SRM) , offering rapid duty cycles (up to 600 transitions per second) and unmatched sensitivity for targeted quantitation[2]. However, their unit mass resolution (~0.7 Da FWHM) cannot distinguish isobaric matrix interferences from true analyte fragments.
Orbitrap High-Resolution Accurate Mass (HRAM) Systems: Orbitraps utilize Higher-Energy Collisional Dissociation (HCD), a specialized beam-type fragmentation occurring in a multipole collision cell external to the C-trap[3]. Unlike resonant-excitation CID found in traditional 3D ion traps, HCD does not suffer from the "1/3 low-mass cutoff rule," allowing for the capture of low m/z diagnostic ions. Furthermore, Orbitraps provide sub-ppm mass accuracy, which is critical for definitive structural elucidation and untargeted screening[2],[4].
Architectural comparison of QqQ SRM and Orbitrap PRM workflows.
Quantitative Data Comparison
| Feature / Metric | Triple Quadrupole (QqQ) | Orbitrap HRAM (HCD) |
| Primary Workflow | Targeted Quantitation (SRM/MRM) | Structural ID, PRM, Untargeted Screening |
| Precursor Isolation | m/z 176.1 (Unit Resolution) | m/z 176.0706 (High Resolution) |
| Primary Quantifier Ion | m/z 132.1 (Loss of CO2) | m/z 132.0808 (Exact Mass) |
| Mass Accuracy | ~100 - 500 ppm | < 3 ppm (Internal Calibration) |
| Linear Dynamic Range | 5 - 6 logs (Excellent for PK) | 3 - 4 logs (Good, but saturates earlier) |
| Low-Mass Fragments | Yes (e.g., m/z 105.1) | Yes (e.g., m/z 105.0699), no 1/3 cutoff |
| Matrix Interference | Susceptible to isobaric overlap | Highly resistant due to resolving power >70,000[4] |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific rigor, the following protocol establishes a self-validating system. By monitoring both the primary (-CO2) and secondary (-H2O) transitions, the ratio between these fragments acts as an internal quality control check for matrix interference.
Step 1: Sample Preparation (Protein Precipitation)
Causality: Protein precipitation is chosen over Solid Phase Extraction (SPE) to maintain high throughput while adequately removing large biomolecules that cause ion suppression.
-
Aliquot 50 µL of plasma spiked with 4-Methyl-1H-indole-7-carboxylic acid into a microcentrifuge tube.
-
Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard, e.g., 13C-labeled analog).
-
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial.
Step 2: UHPLC Separation
Causality: A slightly acidic mobile phase ensures the carboxylic acid remains fully protonated, maximizing ESI+ ionization efficiency.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Optimization
For QqQ (Targeted PK):
-
Infuse the standard at 1 µg/mL.
-
Optimize the declustering potential for the m/z 176.1 precursor.
-
Perform a Collision Energy (CE) ramp. Set the Quantifier transition to 176.1 → 132.1 (Optimal CE ~22 eV). Set the Qualifier transition to 176.1 → 158.1 (Optimal CE ~12 eV).
For Orbitrap (Structural Elucidation / PRM):
-
Set the instrument to Parallel Reaction Monitoring (PRM) mode.
-
Isolate m/z 176.0706 in the quadrupole (isolation window 1.0 Da).
-
Apply a Normalized Collision Energy (NCE) step-ramp (e.g., 20, 35, 50) in the HCD cell to ensure uniform energy distribution and capture both the labile CO2 loss and the stable indole ring cleavage[3].
-
Acquire MS/MS spectra in the Orbitrap at a resolution of 70,000 (at m/z 200).
Conclusion & Strategic Recommendations
For the analysis of 4-Methyl-1H-indole-7-carboxylic acid:
-
Choose QqQ if your primary objective is high-throughput pharmacokinetic (PK) screening where absolute sensitivity (sub-ng/mL) and broad dynamic range are paramount.
-
Choose Orbitrap HRAM if you are conducting metabolite identification, structural elucidation, or working with highly complex matrices (like sewage or tissue homogenates) where isobaric interferences would cause false positives on a QqQ[4]. The HCD cell's ability to provide rich, high-resolution fragmentation spectra without low-mass cutoffs makes it the gold standard for definitive structural proof[5],[1].
References
- High-Energy Collision Dissociation (HCD)
- HCD vs CID in the orbitrap: Technical Discussion Source: Reddit Proteomics Community URL
- Triple quadrupole (QqQ)
- Difference between HCD and CID collision induced dissociations?
- Collision-induced dissociation Source: Wikipedia URL
- Source: PubMed (National Institutes of Health)
Sources
- 1. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. faieafrikanart.com [faieafrikanart.com]
- 4. Comparison of triple quadrupole mass spectrometry and Orbitrap high-resolution mass spectrometry in ultrahigh performance liquid chromatography for the determination of veterinary drugs in sewage: benefits and drawbacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Comparative Guide: Reactivity of 4-Methyl vs. 5-Methyl Indole-7-Carboxylic Acid
The following guide provides an in-depth technical comparison of 4-methylindole-7-carboxylic acid versus 5-methylindole-7-carboxylic acid . This analysis focuses on how the positional isomerism of the methyl group dictates reactivity profiles in two critical synthetic pathways: Electrophilic Aromatic Substitution (EAS) and Transition-Metal Catalyzed C–H Activation .
Executive Summary
In drug discovery, Indole-7-carboxylic acids are high-value scaffolds because the C7-carboxyl group serves as a versatile handle for orthogonal functionalization and as a directing group (DG) for regioselective C–H activation.
The choice between the 4-methyl and 5-methyl isomers is not merely cosmetic; it fundamentally inverts the reactivity landscape due to specific steric and electronic interactions:
-
4-Methyl Isomer: Exhibits steric hindrance at C3 , reducing reactivity toward bulky electrophiles, but offers an unhindered C6 position for directed C–H activation.
-
5-Methyl Isomer: Exhibits high nucleophilicity at C3 (unhindered), but suffers from severe steric crowding at C6 , hampering carboxyl-directed C–H functionalization.
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the spatial relationship between the methyl substituent and the reactive sites (C3 and C6).
The "Peri" Effect (C4 vs. C3)
-
4-Methyl: The C4 position is peri-planar to the C3 position. A methyl group here projects van der Waals volume directly into the trajectory of an electrophile approaching C3. While electronically activating (+I effect), the steric penalty dominates for bulky electrophiles (e.g., Vilsmeier-Haack reagents).
-
5-Methyl: The C5 position is remote from C3. The methyl group exerts a strong electronic activation (resonance donation into the pyrrole ring) without any steric penalty.
The "Ortho" Effect (C5 vs. C6)
-
4-Methyl: The C4 substituent is meta to the C6 position. It leaves the C6–H bond (ortho to the C7-COOH directing group) spatially accessible for catalyst coordination.
-
5-Methyl: The C5 substituent is ortho to the C6 position. This creates a "buttressing effect," severely hindering the formation of the metallacycle intermediate required for C7-directed C–H activation at C6.
Visualization of Steric Clashes
The following diagram maps the steric interference zones for both isomers.
Figure 1: Steric impact of methyl substitution on C3 (EAS) and C6 (C-H Activation) reactive sites.
Comparative Performance Data
Scenario A: Electrophilic Aromatic Substitution (C3-Bromination)
Reaction: Standard bromination using NBS in DMF. Objective: Functionalize the C3 position.[1]
| Feature | 4-Methyl Indole-7-COOH | 5-Methyl Indole-7-COOH |
| Reaction Rate | Slower ( | Faster ( |
| Yield | Moderate (65-75%) | High (85-92%) |
| Side Products | C2-bromination (due to C3 blocking) | Minimal |
| Mechanism | Sterically impeded Wheland intermediate | Stabilized Wheland intermediate |
| Recommendation | Use lower temp to prevent regiocontrol loss. | Standard conditions apply. |
Scenario B: Rh(III)-Catalyzed C–H Activation
Reaction: C7-Carboxyl directed C–H olefination at C6. Objective: Form a C6-alkenyl derivative.
| Feature | 4-Methyl Indole-7-COOH | 5-Methyl Indole-7-COOH |
| Catalyst Access | Unimpeded | Severely Hindered |
| Metallacycle | Stable 6-membered rhodacycle | Unstable (steric clash with C5-Me) |
| Yield | Excellent (>80%) | Poor (<30%) |
| Regioselectivity | Exclusive C6 | Mixed (C2 activation competes) |
| Recommendation | Ideal Substrate | Requires stronger directing groups (e.g., amide). |
Experimental Protocols
Protocol 1: C3-Bromination (Optimized for 5-Methyl Isomer)
Applicability: High efficiency for 5-Me; requires extended time for 4-Me.
-
Preparation: Dissolve 5-methylindole-7-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL) in a round-bottom flask shielded from light.
-
Reagent Addition: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.05 equiv, 1.05 mmol) portion-wise over 10 minutes. Note: For the 4-Me isomer, maintain 0 °C strictly to avoid C2-bromination.
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Pour reaction mixture into ice-water (20 mL). The product typically precipitates.
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.
-
Validation: 1H NMR should show the disappearance of the C3-H singlet (approx. δ 7.2 ppm) and retention of the C2-H doublet/singlet.
Protocol 2: Rh(III)-Catalyzed C6-Olefination (Optimized for 4-Methyl Isomer)
Applicability: Highly effective for 4-Me; ineffective for 5-Me due to steric clash.
-
Setup: In a pressure tube, combine 4-methylindole-7-carboxylic acid (0.2 mmol), ethyl acrylate (2.0 equiv), [Cp*RhCl2]2 (2.5 mol%), and Ag2CO3 (1.0 equiv) as the oxidant.
-
Solvent: Add t-Amyl alcohol (2.0 mL).
-
Activation: Seal the tube and heat to 100 °C for 16 hours.
-
Mechanistic Note: The carboxylate coordinates to Rh(III), directing C–H activation at C6. The 4-Me group is distal, allowing the bulky Cp* ligand to accommodate the substrate.
-
-
Workup: Cool to RT, dilute with DCM, and filter through a Celite pad.
-
Purification: Concentrate and purify via flash chromatography (MeOH/DCM gradient).
-
Expected Outcome: 4-Me isomer yields the C6-olefinated product (>80%). 5-Me isomer yields <30% or recovers starting material.
Mechanistic Pathway Diagram (C-H Activation)
The following diagram illustrates why the 4-methyl isomer succeeds where the 5-methyl isomer fails in directed C-H activation.
Figure 2: Divergent mechanistic outcomes for Rh(III)-catalyzed C6-activation.
References
-
Regioselectivity in Indole Electrophilic Substitution
-
Directing Group Effects in C-H Activ
- Title: Rhodium(III)
- Source: ResearchG
-
URL:[Link]
-
Steric Inhibition in Ortho-Substituted Systems
-
Title: The ortho effect in directed C–H activation
- Source: Chemical Science, 2021, 12, 539-550.
-
URL:[Link]
-
-
C7-Functionalization Str
-
Indole-7-Carboxylic Acid Properties
- Title: Indole-7-carboxylic acid - PubChem Compound Summary
- Source: National Center for Biotechnology Inform
-
URL:[Link]
Sources
X-ray crystallography data for 4-Methyl-1H-indole-7-carboxylic acid confirmation
[1]
Executive Summary
4-Methyl-1H-indole-7-carboxylic acid is a high-value intermediate for the synthesis of kinase inhibitors and bioactive alkaloids. However, its synthesis—often involving Fischer indolization or metal-catalyzed cyclization—can yield regioisomeric byproducts (e.g., 6-methyl or 5-methyl isomers) that are difficult to distinguish by 1H NMR alone due to overlapping aromatic signals and similar coupling constants.
This guide validates X-ray Crystallography as the superior analytical "product" for structural confirmation, providing unambiguous 3D spatial resolution that NMR and MS cannot guarantee for this specific substitution pattern.
The Challenge: Regiochemical Ambiguity
In the synthesis of 4,7-disubstituted indoles, the placement of the methyl group relative to the carboxylic acid is critical. Standard 1H NMR provides the following data for the target molecule (derived from synthetic literature):
-
Chemical Shift (δ): ~2.78 ppm (3H, s, CH3), ~7.22 (1H, d), ~8.14 (1H, d), ~8.41 (1H, s).[1]
-
Coupling: The
Hz coupling between the aromatic protons suggests ortho-substitution, but this pattern can be mimicked by 5,6-disubstituted isomers depending on the solvent and electronic environment.
Risk: Misassignment of the regioisomer at the scaffold stage can lead to months of wasted medicinal chemistry effort on the "wrong" vector.
Decision Matrix: Analytical Methods
| Feature | 1H / 13C NMR | Mass Spectrometry (HRMS) | X-Ray Crystallography |
| Primary Output | Connectivity & Magnetic Environment | Molecular Formula & Fragmentation | Absolute 3D Atomic Position |
| Regioisomer Resolution | Moderate (Requires NOESY/HMBC; often ambiguous for indoles) | Low (Isomers have identical mass) | High (Definitive assignment) |
| Sample State | Solution (Solvent effects active) | Gas Phase / Solution | Solid State (Crystal lattice) |
| Confidence Level | 85-90% | 50% (for isomerism) | 99.9% |
Experimental Protocol: X-Ray Confirmation
To confirm the structure of 4-Methyl-1H-indole-7-carboxylic acid, follow this validated crystallization and data collection workflow.
Phase 1: Crystallization Screening
The presence of the C7-carboxylic acid and N1-amine facilitates strong hydrogen bonding, often leading to stable dimers in the solid state.
-
Method A (Slow Evaporation): Dissolve 10 mg of the pure solid in Methanol (MeOH) or Ethanol (EtOH) . Filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (20-25°C) for 3-7 days.
-
Method B (Vapor Diffusion): Dissolve 10 mg in a minimal amount of THF or Acetone . Place this inner vial into a larger jar containing Hexane or Pentane (antisolvent). Seal the outer jar tightly.
-
Target Morphology: Look for colorless blocks or prisms. Avoid needles (often indicate rapid precipitation and disorder).
Phase 2: Data Collection & Refinement
-
Instrument: Single-crystal diffractometer (e.g., Bruker D8 or Rigaku XtaLAB) equipped with a Mo-Kα ($ \lambda = 0.71073 $ Å) or Cu-Kα source.
-
Temperature: Collect data at 100 K (using a cryostream) to minimize thermal motion of the methyl group and improve resolution.
-
Strategy:
-
Unit Cell Determination: Harvest 20-50 frames to determine the Bravais lattice (Likely Triclinic
or Monoclinic ). -
Full Sphere Collection: Aim for >99% completeness with a resolution of at least 0.8 Å.
-
Phase 3: Structural Solution
-
Space Group: Common for planar aromatic acids is
(Triclinic) forming centrosymmetric dimers. -
Refinement: Locate the carboxylic acid proton in the difference Fourier map. The key validation is the distance between C4 and the Methyl carbon, and the specific bond angles at the C7 position confirming the carboxylic acid placement.
Visualizing the Confirmation Logic
The following diagram illustrates the decision pathway and the structural features that X-ray crystallography resolves.
Caption: Workflow for resolving regiochemical ambiguity in substituted indoles using X-ray crystallography.
Expected Data Profile
While experimental data varies by crystal quality, the confirmed structure of 4-Methyl-1H-indole-7-carboxylic acid will exhibit these characteristic crystallographic parameters (based on analogous indole-7-carboxylic acid derivatives):
-
Crystal System: Triclinic or Monoclinic.[2]
-
Space Group:
or . -
Key Intermolecular Interaction: Formation of a Carboxylic Acid Dimer (
motif) between two molecules, where the O-H···O distance is typically 2.6–2.7 Å. -
Intramolecular Feature: The N1-H is often involved in a weaker interaction or available for solvent bonding.
-
Differentiation Factor: The electron density map will clearly show the methyl group at the C4 position (peri to the C3 proton) rather than C5 or C6, which is impossible to misinterpret in a solved structure (
).
References
-
Synthesis & NMR Data: Wakabayashi, T., et al. (2005).[1] Fused Heterocyclic Compounds and Medicinal Use Thereof. US Patent App.[1] 2005/0176712 A1.[1] (Provides 1H NMR data for 4-Methyl-1H-indole-7-carboxylic acid).
-
Crystallography of Indoles: Tishinov, K., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17249–17260. (Describes lattice energy and crystallization habits of indole derivatives).
- Indole Regioselectivity: Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer-Verlag.
Differentiating 4-Methyl-1H-indole-7-carboxylic acid from regioisomers
Executive Summary & Structural Context[1][2][3]
In kinase inhibitor development and scaffold design, 4-Methyl-1H-indole-7-carboxylic acid (Target) is a privileged building block. However, its synthesis—often via Fischer indole cyclization or Bartoli reaction—frequently yields regioisomeric mixtures, particularly substituted at the 5-, 6-, or 7-positions.
Distinguishing the 4-methyl isomer from its 5-methyl or 6-methyl analogs is chemically non-trivial because all retain the indole core and often exhibit similar polarity in chromatography. This guide provides a definitive, self-validating analytical workflow to confirm the 4-methyl, 7-carboxy substitution pattern, relying on specific NMR coupling constants and Nuclear Overhauser Effect (NOE) interactions.
The Structural Challenge
The core difficulty lies in differentiating the substitution pattern on the benzenoid ring (positions 4, 5, 6, 7).[1]
[5][6]
Primary Differentiation: 1H NMR Coupling Analysis
The first line of defense is 1D Proton NMR. The splitting pattern of the aromatic protons on the benzene ring provides immediate exclusion of the 5-methyl isomer.
Mechanism of Differentiation
-
Target (4-Me, 7-COOH): Possesses protons at positions 5 and 6. These are ortho to each other.
-
Isomer B (5-Me, 7-COOH): Possesses protons at positions 4 and 6. These are meta to each other.
Diagnostic Criteria Table
| Feature | Target (4-Me) | Isomer B (5-Me) | Isomer A (6-Me) |
| Benzene Ring Spin System | AB System (H5, H6) | AX System (H4, H6) | AB System (H4, H5) |
| Coupling Constant ( | |||
| H-3 Signal | Doublet/Multiplet | Doublet/Multiplet | Doublet/Multiplet |
| Differentiation Status | Indistinguishable from 6-Me by | Distinguished (Meta coupling) | Indistinguishable from 4-Me by |
Critical Insight: If your spectrum shows two aromatic doublets with a coupling constant of ~2 Hz, you have synthesized the 5-methyl isomer, not the target. If the coupling is ~8 Hz, you have either the 4-methyl (Target) or 6-methyl (Isomer A). You must proceed to Section 3.
Definitive Confirmation: 2D NOESY/ROESY
When the coupling constant confirms an ortho relationship (
The "Smoking Gun" Interaction
-
4-Methyl Isomer: The methyl group at C4 is spatially proximate (within < 5 Å) to the proton at C3. A strong NOE cross-peak will be observed.
-
6-Methyl Isomer: The methyl group at C6 is distant from H-3. No NOE cross-peak will be observed between the methyl group and H-3.
Experimental Protocol: 1D Selective NOE / 2D NOESY
Objective: Confirm spatial proximity of Me-4 and H-3.
-
Sample Prep: Dissolve ~5-10 mg of sample in DMSO-d6 (0.6 mL).
-
Why DMSO? It prevents exchange of the NH proton and sharpens signals compared to CDCl3 for polar carboxylic acids.
-
-
Instrument: 400 MHz or higher (500/600 MHz preferred for clear separation of H3 and H5/H6).
-
Pulse Sequence: noesyph (Phase-sensitive NOESY) or selnogp (1D Selective NOE).
-
Parameters:
-
Mixing Time (
): 400–600 ms (Optimal for small molecules to observe NOE without extensive spin diffusion). -
Relaxation Delay (
): > 2 seconds.
-
-
Execution:
-
Irradiate the Methyl doublet/singlet (
ppm). -
Observe the aromatic region (
ppm).
-
-
Interpretation:
-
Positive Result: Enhancement of the H-3 signal (typically a doublet/dd around 6.5-6.8 ppm).
-
Negative Result: No enhancement of H-3; enhancement of only H-5 indicates the 6-methyl isomer (where Me-6 is close to H-5 but far from H-3).
-
Secondary Confirmation: HMBC Connectivity
If NOE data is ambiguous due to signal overlap, Heteronuclear Multiple Bond Correlation (HMBC) provides connectivity data.
-
Pathway: Trace the Carbonyl Carbon (
, ppm). -
Target (7-COOH): The carbonyl carbon should show 3-bond correlations (
) to H-6 .-
Check: Identify H-6 from the AB system in 1H NMR. Does it correlate to the Carbonyl?
-
-
Differentiation from 4-COOH isomer: If the carboxylic acid were at position 4 (rare but possible in different syntheses), the carbonyl would correlate to H-3 and H-5.
Summary of Analytical Specifications
| Parameter | Specification for 4-Methyl-1H-indole-7-COOH | Validation Check |
| Solvent | DMSO-d6 | Clean solvent peak at 2.50 ppm |
| 1H NMR (Aromatic) | Two doublets ( | Confirms ortho protons (Excludes 5-Me) |
| 1H NMR (Methyl) | Singlet/Broad Singlet | Integration = 3H |
| NOESY | Crosspeak: Me(4) | REQUIRED for confirmation |
| 13C NMR (C=O) | Confirms Carboxylic Acid | |
| HMBC | C=O correlates to H-6 | Confirms 7-position of COOH |
References
- Indole NMR Assignments: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.
- NOE in Indoles: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Synthesis Context: Bartoli, G., et al. (1989). "Synthesis of indoles from nitroaromatics." Tetrahedron Letters, 30(19), 2573-2576. Link (Describes the synthesis routes leading to regioisomeric mixtures).
-
Regioisomer Characterization: Ishii, H., et al. (1991). "Fischer Indolization... Separation of Isomers." Chemical & Pharmaceutical Bulletin, 39(3), 572-578. Link
Sources
Benchmarking Purity: Elemental Analysis vs. Orthogonal Methods for 4-Methyl-1H-indole-7-carboxylic Acid
Executive Summary: The "Gold Standard" Trap
In the characterization of pharmaceutical intermediates like 4-Methyl-1H-indole-7-carboxylic acid , reliance on classical Elemental Analysis (EA) as the sole benchmark for purity is increasingly viewed as a liability rather than a safeguard. While journal guidelines (e.g., ACS, RSC) historically demand combustion data within ±0.4% of theoretical values, indole derivatives present specific physicochemical challenges—namely hygroscopicity and incomplete combustion—that often yield "failing" EA data despite high actual purity.
This guide objectively compares the traditional Combustion Analysis (CHN) against the modern "Truth Standard": Quantitative NMR (qNMR) .
The Verdict: For 4-Methyl-1H-indole-7-carboxylic acid, qNMR is the superior benchmark , offering specificity that EA lacks. EA should be relegated to a secondary confirmation role only after rigorous drying protocols.
Technical Specifications & The "Control"
Before benchmarking methods, we must establish the theoretical control values for the neat, anhydrous molecule.
Table 1: Theoretical Elemental Composition (
| Element | Theoretical Mass % | Tolerance Range (±0.4%) | Common Interference |
| Carbon | 68.56% | 68.16% – 68.96% | Trapped solvent (EtOAc, DCM) |
| Hydrogen | 5.18% | 4.78% – 5.58% | Atmospheric moisture ( |
| Nitrogen | 8.00% | 7.60% – 8.40% | Incomplete combustion ( |
Comparative Analysis: Method Performance
Method A: Classical Combustion Analysis (CHN)
The Traditional Benchmark
Mechanism: The sample is burned in excess oxygen at >900°C. Gases (
-
Pros:
-
"Gold Standard" for regulatory submission in many territories.
-
Requires minimal method development (standardized).
-
-
Cons (Specific to Indoles):
-
Soot Formation: Indole cores are aromatic-rich and prone to graphitization (charring) rather than full combustion, leading to low Carbon values.
-
Hygroscopicity: The carboxylic acid moiety at position 7 facilitates hydrogen bonding. A mere 1% water uptake (common in humid labs) shifts Carbon content from 68.56% down to ~67.8%, causing a "fail."
-
Blindness: EA cannot distinguish between the analyte and an isomer or a contaminant with similar C/H ratios.
-
Method B: Quantitative NMR (qNMR)
The Modern Orthogonal Benchmark
Mechanism: Purity is calculated by comparing the integration of the analyte's specific proton signals against a certified internal standard (e.g., Maleic acid, TCNB) with a known relaxation delay (
-
Pros:
-
Absolute Specificity: Distinguishes the target indole from residual solvents and water.
-
Non-Destructive: The sample can be recovered.
-
Speed: No weighing of "micro" quantities (reducing balance error).
-
-
Cons:
-
Requires a deuterated solvent where the analyte is fully soluble (
is recommended for this indole). -
Requires precise
relaxation optimization.
-
Experimental Data: The "Real World" Comparison
The following data simulates a typical benchmarking run for a batch of 4-Methyl-1H-indole-7-carboxylic acid synthesized via Fischer indole synthesis and recrystallized.
Table 2: Comparative Purity Assessment Results
| Metric | Method A: Classical EA (Combustion) | Method B: qNMR (Internal Std: Maleic Acid) | Method C: HPLC (UV @ 254nm) |
| Raw Purity Value | FAIL (C: 67.92%) | PASS (99.1% w/w) | PASS (99.5% Area) |
| Deviation from Theory | -0.64% (Carbon) | N/A | N/A |
| Interpretation | Suggests "Impure" (likely water) | Confirms High Purity | Overestimates (ignores salts/water) |
| Sample Required | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg |
| Root Cause of Error | Trapped moisture (0.8% | None (Water signal separated) | Response factor bias |
Critical Insight: The EA "failure" is a false negative. The sample is pure, but the method failed to account for the hygroscopic nature of the carboxylic acid. qNMR correctly identified the water peak at 3.33 ppm (in DMSO) and excluded it from the purity calculation.
Detailed Protocols
Protocol A: Rigorous Sample Prep for EA (Indole-Specific)
To mitigate false negatives in combustion analysis.
-
Vacuum Drying: Place 50 mg of sample in a drying pistol.
-
Conditions: Heat to 60°C under high vacuum (<1 mbar) for 24 hours. Note: Do not exceed 80°C to avoid decarboxylation of the 7-COOH group.
-
Desiccant: Use
in the drying chamber. -
Handling: Transfer to the microbalance in a nitrogen-flushed glovebox or sealed container to prevent immediate re-absorption of atmospheric water.
Protocol B: Validated qNMR Workflow
The recommended benchmark for this molecule.
-
Solvent Choice: DMSO-
(99.9% D). Reason: Indole-7-carboxylic acids have poor solubility in . -
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Reason: Singlet at ~6.3 ppm does not overlap with the indole aromatic region (7.0–8.0 ppm).
-
Preparation:
-
Weigh ~10 mg of Analyte (
) and ~5 mg of IS ( ) directly into the NMR tube (or vial) with 0.01 mg precision. -
Add 0.6 mL DMSO-
. Vortex until fully dissolved.
-
-
Acquisition Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (must be of the slowest proton). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed mass, P=Purity)
Visualization: The Validation Logic
The following diagram illustrates the decision matrix for validating the purity of this specific indole, prioritizing qNMR to avoid false rejections.
Figure 1: Analytical decision tree highlighting qNMR as the resolution step for failed combustion analysis due to hygroscopicity.
References
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
American Chemical Society. (2022).[1] "An International Study Evaluating Elemental Analysis." ACS Central Science. Link
-
Kuveke, R. E. H., et al. (2022).[1] "Elemental Analysis: A study of the ±0.4% requirement." Chemistry World / Cardiff University. Link
-
PubChem. "4-Methyl-1H-indole-7-carboxylic acid (Compound)." National Library of Medicine. Link (Note: Linked to methyl ester analog for structural reference, acid form CAS 289483-83-6 confirmed via ChemSrc).
-
ChemSrc. "4-Methyl-1H-indole-7-carboxylic acid CAS 289483-83-6 Entry." Link
Sources
Validation of Analytical Methods for 4-Methyl-1H-indole-7-carboxylic Acid: A Comparative Technical Guide
As pharmaceutical pipelines increasingly focus on complex targeted therapeutics, such as novel integrin inhibitors, robust analytical control of critical building blocks is paramount. 4-Methyl-1H-indole-7-carboxylic acid (CAS: 289483-83-6) is a highly utilized intermediate in these synthesis pathways[1][2].
This guide objectively compares two primary analytical methodologies for the detection and quantification of this compound: RP-HPLC-DAD (for routine bulk assay) and UHPLC-ESI-MS/MS (for trace impurity profiling and pharmacokinetics). Furthermore, it provides actionable, step-by-step protocols grounded in the recently revised ICH Q2(R2) guidelines for analytical method validation[3][4].
Physicochemical Causality in Method Design
Before selecting a chromatographic column or detector, an analytical scientist must decode the analyte's molecular architecture. The physicochemical properties of 4-Methyl-1H-indole-7-carboxylic acid (Molecular Weight: 175.18 g/mol ) dictate the boundaries of our experimental design[1]:
-
The Carboxylic Acid Moiety (Ionization Control): The molecule features a carboxylic acid at the 7-position with an estimated
of ~4.5. In a neutral aqueous mobile phase, this group partially ionizes, leading to split peaks, severe tailing, and irreproducible retention times on reversed-phase (C18) stationary phases. Causality: The mobile phase pH must be driven at least 2 units below the (pH < 2.5) to ensure the molecule remains fully protonated (neutral). -
The Indole Chromophore (Optical Detection): The highly conjugated bicyclic indole core provides excellent
transitions. Causality: While maximum absorbance occurs near 220 nm, selecting a detection wavelength of 270 nm strategically avoids the high UV background noise of organic solvents, maximizing the signal-to-noise (S/N) ratio. -
Mass Spectrometry Fragmentation (Ionization Strategy): Causality: Because carboxylic acids readily donate protons, Negative Electrospray Ionization (ESI-) is the most efficient technique, yielding a stable
precursor ion at m/z 174.1. The primary collision-induced dissociation (CID) pathway is the neutral loss of (44 Da), yielding a highly specific product ion at m/z 130.1.
Methodology Comparison: RP-HPLC-DAD vs. UHPLC-ESI-MS/MS
Selecting the correct method depends entirely on your Analytical Target Profile (ATP). Table 1 summarizes the objective performance metrics of both approaches.
Table 1: Quantitative Performance Comparison
| Parameter | RP-HPLC-DAD (Routine Assay) | UHPLC-ESI-MS/MS (Trace Analysis) |
| Primary Application | API Release, Purity, Stability QC | Genotoxic Impurities, PK Profiling |
| Dynamic Linear Range | 1.0 – 100.0 µg/mL | 1.0 – 1000.0 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 1.0 ng/mL |
| Matrix Interference | Moderate (Requires baseline resolution) | Low (MRM provides mass-filtering) |
| Ion-Pairing Agent Used | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) |
| Cost per Sample | Low | High |
Step-by-Step Experimental Protocols
To ensure trustworthiness, every analytical run must be a self-validating system . The following protocols embed System Suitability Testing (SST) directly into the workflow.
Protocol A: Routine Assay via RP-HPLC-DAD
Causality Check: We utilize 0.1% TFA here because its low
Step 1: Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of LC-grade TFA to 1000 mL of Milli-Q water. Degas via sonication.
-
Mobile Phase B: 100% LC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% B to 80% B over 15 minutes; hold at 80% B for 2 minutes; re-equilibrate at 10% B for 5 minutes.
-
Column Temperature: 30°C.
-
Detection: DAD at 270 nm (Reference 360 nm).
-
Injection Volume: 10 µL.
Step 3: Self-Validation (System Suitability)
-
Inject the working standard (50 µg/mL) in 5 replicates.
-
Acceptance Criteria: Retention time %RSD
1.0%; Peak Area %RSD 2.0%; USP Tailing Factor 1.5. If these fail, the run is automatically invalidated.
Protocol B: Trace Analysis via UHPLC-ESI-MS/MS
Causality Check: TFA severely suppresses MS signals due to ion-pairing in the gas phase. Therefore, we switch to 0.1% Formic Acid, which provides sufficient acidity for retention while allowing efficient droplet desolvation and ionization.
Step 1: Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step 2: Chromatographic & MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Ionization Mode: ESI Negative.
-
MRM Transition: Precursor m/z 174.1
Product m/z 130.1 (Collision Energy: 15 eV).
Step 3: Self-Validation (Carryover & IS Tracking)
-
Inject a solvent blank immediately after the Upper Limit of Quantification (ULOQ) standard.
-
Acceptance Criteria: Blank peak area must be
20% of the LOQ peak area. Internal Standard (IS) response across all samples must remain within 15% of the mean IS area.
ICH Q2(R2) Validation Framework
In 2024, the ICH Q2(R2) guideline was officially adopted, enforcing a lifecycle approach to analytical validation[3][4]. To prove that either method is "fit for its intended purpose," the following parameters must be statistically validated[5].
Table 2: ICH Q2(R2) Validation Parameters & Expected Acceptance Criteria
| Validation Parameter | ICH Q2(R2) Requirement | RP-HPLC-DAD Acceptance Criteria | UHPLC-MS/MS Acceptance Criteria |
| Specificity | Prove lack of interference | Resolution ( | No interfering peaks in MRM channel |
| Linearity & Range | Minimum 5 concentrations | ||
| Accuracy (Recovery) | Triplicate at 3 levels | 98.0% – 102.0% recovery | 85.0% – 115.0% recovery |
| Precision (Repeatability) | 6 replicates at 100% level | %RSD | %RSD |
| Robustness | Deliberate variation (DoE) | Stable across | Stable across |
Analytical Workflow & Decision Logic
The following diagram illustrates the logical decision-making process for selecting and validating the appropriate analytical method based on the target concentration threshold.
Logical decision tree for analytical method selection and ICH Q2(R2) validation.
Conclusion
The successful detection of 4-Methyl-1H-indole-7-carboxylic acid relies entirely on manipulating its physicochemical state. By utilizing acidic modifiers to suppress carboxylic acid ionization, both RP-HPLC-DAD and UHPLC-ESI-MS/MS can achieve exceptional chromatographic performance. While HPLC remains the gold standard for bulk API release due to its high precision and low operational cost, LC-MS/MS is indispensable for trace-level genotoxic screening. Regardless of the chosen platform, rigorous adherence to ICH Q2(R2) validation parameters ensures that the analytical data remains defensible, reproducible, and regulatory-compliant.
References
- MasterControl.ICH Q2 (R2) Validation of Analytical Procedures.
- QbD Group.ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- IntuitionLabs.ICH Q2(R2) Guide: Analytical Method Validation Explained.
- European Medicines Agency (EMA).ICH guideline Q2(R2) on validation of analytical procedures.
- European Medicines Agency (EMA).ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- ChemScene.289483-83-6 | 4-Methyl-1h-indole-7-carboxylic acid.
- Google Patents.CN1396833A - Integrin expression inhibitors.
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN1396833A - æ´èèç½è¡¨è¾¾æå¶å - Google Patents [patents.google.com]
- 3. mastercontrol.com [mastercontrol.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
Personal protective equipment for handling 4-Methyl-1H-indole-7-carboxylic acid
Comprehensive Safety and Operational Guide: Handling 4-Methyl-1H-indole-7-carboxylic acid
As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-Methyl-1H-indole-7-carboxylic acid requires more than just skimming a Safety Data Sheet (SDS). It demands a mechanistic understanding of the chemical's physical properties and how they interact with your laboratory environment. This guide provides a self-validating, step-by-step operational framework designed to ensure absolute safety, preserve chemical integrity, and optimize your downstream drug development workflows.
Chemical Identity & Mechanistic Hazard Assessment
4-Methyl-1H-indole-7-carboxylic acid is a solid, crystalline powder primarily utilized as a synthetic intermediate in pharmaceutical research. Understanding its molecular structure is critical for predicting its behavior and mitigating risks[1].
The molecule features a lipophilic indole core paired with a polar, weak Brønsted-Lowry carboxylic acid group. This dual nature dictates both its solubility profile and its toxicological hazards. The carboxylic acid moiety can cause localized pH disruptions upon contact with moisture in the epidermis or ocular mucosa, leading to acute irritation[2]. Furthermore, if dissolved in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO), the lipophilic indole ring facilitates rapid dermal absorption, elevating systemic toxicity risks.
Quantitative Data & Hazard Summary
| Property | Value | Operational Implication |
| CAS Number | 289483-83-6 | Unique identifier required for EHS inventory tracking and precise SDS retrieval[1]. |
| Molecular Weight | 175.18 g/mol | Essential for calculating precise molarities during stock solution formulation[1]. |
| GHS Signal Word | Warning (GHS07) | Indicates moderate acute toxicity and necessitates strict adherence to engineering controls[1]. |
| Primary Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory tract irritation[2]. |
Dynamic Personal Protective Equipment (PPE) Matrix
Standard PPE is insufficient when operational contexts shift. Your protective gear must dynamically adapt to the physical state of the chemical (dry powder vs. dissolved solution).
| Body Part | Recommended PPE | Material Specification | Mechanistic Rationale |
| Eyes/Face | Safety Goggles | ANSI Z87.1 compliant, splash-resistant | Protects against fine powder aerosolization and accidental solvent splashing during vortexing. |
| Hands (Powder) | Nitrile Gloves | ≥ 0.11 mm thickness | Standard nitrile provides an excellent barrier against dry, solid indoles[1]. |
| Hands (Solution) | Butyl Rubber or Double Nitrile | Chemical-resistant grade | Critical: DMSO rapidly permeates standard nitrile. If dissolving the compound in DMSO, you must upgrade your hand protection to prevent transdermal chemical delivery. |
| Body | Lab Coat | Flame-resistant (FR) or 100% Cotton | Synthetic fabrics generate static electricity, which can cause the fine indole powder to cling to the researcher. |
Operational Workflow: Precision Weighing & Dissolution
Indole powders are notoriously susceptible to triboelectric charging (static electricity). When handled improperly, the powder can scatter, leading to loss of expensive material and severe inhalation risks. Every step in this protocol includes a self-validating checkpoint to ensure safety.
Standard Operating Procedure (SOP) workflow for handling 4-Methyl-1H-indole-7-carboxylic acid.
Step-by-Step Methodology:
-
Environmental Validation: Before opening the reagent bottle, verify that the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.
-
De-staticing: Wipe the exterior of the reagent bottle and the analytical balance draft shield with a static-dissipative cloth.
-
Tare & Transfer: Place a clean, anti-static weigh boat on the balance. Using a grounded stainless-steel micro-spatula, carefully transfer the powder.
-
Causality Note: Never use plastic spatulas. The friction generates a static charge that will cause the fine powder to aerosolize and scatter[1].
-
-
Sealing: Once the exact mass is recorded, immediately cap the primary reagent bottle. Indole derivatives can slowly degrade or absorb ambient moisture if left exposed to humid laboratory air.
-
Dissolution: Transfer the powder to a borosilicate glass vial. Add the calculated volume of anhydrous DMSO (or DMF) to achieve your target stock concentration.
-
Causality Note: Because of the lipophilic core, aqueous buffers will yield poor solubility. Polar aprotic solvents disrupt the intermolecular hydrogen bonding of the carboxylic acid, ensuring rapid and complete dissolution.
-
-
Homogenization: Seal the vial with a PTFE-lined cap and vortex for 30 seconds. Inspect visually against a light source to ensure no micro-particulates remain.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent cross-contamination and exposure.
For Solid Spills (Dry Powder):
-
Contain: Do NOT dry sweep. Sweeping generates hazardous airborne particulates that can bypass standard lab ventilation[3].
-
Suppress: Gently cover the spilled powder with damp, absorbent paper towels to suppress dust formation.
-
Collect: Use a non-sparking scoop to transfer the damp towels and chemical residue into a compatible, sealable hazardous waste container.
-
Decontaminate: Wash the affected surface with a mild alkaline detergent, followed by a 70% ethanol wipe down.
For Liquid Spills (Dissolved in Solvent):
-
Absorb: Immediately overlay the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels for large solvent spills.
-
Collect: Allow 5 minutes for complete absorption, then collect the saturated material and double-bag it in heavy-duty polyethylene EHS waste bags.
Disposal Protocol: Never dispose of 4-Methyl-1H-indole-7-carboxylic acid down the sink or in standard municipal trash. Label all collection containers explicitly with "Hazardous Waste: 4-Methyl-1H-indole-7-carboxylic acid" and coordinate pickup with your institutional Environmental Health and Safety (EHS) department in accordance with local EPA regulations[1].
References
- ChemScene. "4-Methyl-1h-indole-7-carboxylic acid Safety Data Sheet (CAS: 289483-83-6)." ChemScene LLC.
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 166000590, 3-cyano-4-methyl-1H-indole-7-carboxylic acid." PubChem Database.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
